ethyl 1-((4-broMophenoxy)Methyl)cyclopropanecarboxylate
描述
BenchChem offers high-quality ethyl 1-((4-broMophenoxy)Methyl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-((4-broMophenoxy)Methyl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-2-16-12(15)13(7-8-13)9-17-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOAXSVJAYVQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Structure Elucidation of Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate: A Multi-Modal Analytical Framework
Executive Summary
The unambiguous structural elucidation of complex synthetic intermediates is the cornerstone of modern drug development and materials science. Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate (CAS: 1311265-17-4) presents a unique analytical challenge due to its highly functionalized topology, combining a strained cyclopropane ring, a halogenated aromatic system, an ether linkage, and an ester moiety.
This whitepaper provides an in-depth, self-validating analytical framework for the complete structure elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a robust methodology that not only identifies the molecule but explains the fundamental chemical causality behind its spectral signatures.
Structural Topology & Chemical Logic
To elucidate the structure of ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate ( C13H15BrO3 ), one must first deconstruct its chemical microenvironments:
-
The Cyclopropane Core: The highly strained sp3 carbons possess significant s -character, altering the J -coupling constants and inducing a strong diamagnetic anisotropy that shields attached protons.
-
The Asymmetric C-1 Center: The C-1 carbon is quaternary and asymmetrically substituted with a carboxylate and an ether group. This asymmetry renders the methylene protons on C-2 and C-3 diastereotopic.
-
The Halogenated Aromatic Ring: The para-substituted bromophenoxy group provides a definitive isotopic signature in mass spectrometry and a classic AA'BB' splitting pattern in 1 H NMR.
Fig 1. Self-validating multi-modal analytical workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality
Mass spectrometry provides the foundational proof of the molecular formula. For brominated compounds, the natural isotopic abundance of Bromine ( 79Br and 81Br in a ~1:1 ratio) acts as a definitive diagnostic tool[1].
Causality of Fragmentation
Under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion [M]+∙ undergoes predictable bond cleavages driven by the stability of the resulting cations and radicals. The ether linkage is highly susceptible to α -cleavage, a well-documented phenomenon in the mass spectrometry of aliphatic and aromatic ethers[2]. Cleavage of the C−O bond yields a highly stable 4-bromophenoxy cation, while the loss of the ethoxy radical from the ester group provides secondary structural confirmation[3].
Fig 2. Primary mass spectrometric fragmentation pathways and isotopic signatures.
Quantitative MS Data Summary
Table 1: Key HRMS Fragments and Isotopic Signatures
| Fragment Ion | m/z ( 79Br / 81Br ) | Relative Abundance | Structural Assignment |
| [M]+∙ | 298.0205 / 300.0185 | Medium | Intact Molecular Ion |
| [M−OCH2CH3]+ | 253.0031 / 255.0011 | Low | Loss of ethoxy radical |
| [C6H4BrO]+ | 170.9440 / 172.9420 | High | 4-bromophenoxy cation |
| [C7H11O2]+ | 127.0754 | High | Cyclopropylcarbinyl ester cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy maps the atomic connectivity. To ensure trustworthiness, the system must be self-validating: 1D spectra provide the inventory of atoms, while 2D spectra (COSY, HSQC, HMBC) prove their spatial and through-bond relationships.
H and 13 C NMR Chemical Logic
-
The Cyclopropane Shielding Effect: The C−C bonds in the cyclopropane ring possess π -character, creating a ring current that strongly shields the attached protons, pushing them upfield (0.8–1.5 ppm). Because the C-1 position is chiral-like in its asymmetry (ester vs. ether), the protons on C-2 and C-3 are split into complex multiplets due to their diastereotopic nature.
-
The Aromatic System: The electronegative oxygen deshields the ortho protons (H-2', H-6'), while the bromine atom exerts a heavy-atom effect, influencing the chemical shifts of H-3' and H-5'. This results in two distinct doublets integrating to 2H each.
Fig 3. Key 2D NMR (HMBC and NOESY) correlations establishing structural connectivity.
Quantitative NMR Data Summary
Table 2: Predicted 1 H and 13 C NMR Assignments (in CDCl3 )
| Position | 1 H NMR ( δ , ppm) | 13 C NMR ( δ , ppm) | Multiplicity ( 1 H) |
| C-1 (Cyclopropane) | - | 28.5 | Quaternary |
| C-2, C-3 (Cyclopropane) | 1.15 (2H), 1.35 (2H) | 15.2 | m (Diastereotopic) |
| C-4 (Carbonyl) | - | 173.5 | Quaternary |
| C-5 ( O−CH2−CH3 ) | 4.12 (2H) | 60.8 | q, J=7.1 Hz |
| C-6 ( O−CH2−CH3 ) | 1.25 (3H) | 14.2 | t, J=7.1 Hz |
| C-7 ( −CH2−O−Ar ) | 4.05 (2H) | 72.4 | s |
| C-1' (Ar-O) | - | 157.8 | Quaternary |
| C-2', C-6' (Ar-H) | 6.82 (2H) | 116.5 | d, J=8.8 Hz |
| C-3', C-5' (Ar-H) | 7.38 (2H) | 132.2 | d, J=8.8 Hz |
| C-4' (Ar-Br) | - | 113.4 | Quaternary |
Experimental Protocols & Self-Validating Systems
To ensure reproducibility and trustworthiness, the following protocols must be strictly adhered to. Every step incorporates internal controls to validate the resulting data.
Protocol A: High-Resolution LC-MS Acquisition
-
Calibration: Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) using a standard calibration mix (e.g., sodium formate) in positive ion mode to ensure mass accuracy <5 ppm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 with a solvent mixture of H2O:Acetonitrile (50:50) containing 0.1% formic acid.
-
Chromatography: Inject 2 μ L onto a C18 reverse-phase column ( 50×2.1 mm, 1.8 μ m). Run a gradient from 10% to 90% Acetonitrile over 5 minutes.
-
Data Acquisition: Acquire full scan MS data from m/z 100 to 1000. Trigger data-dependent MS/MS (ddMS2) on the top 3 most intense ions.
-
Validation Check: Confirm the presence of the 1:1 isotopic cluster at m/z 298/300 before proceeding to fragmentation analysis.
Protocol B: Multi-Dimensional NMR Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3 and shim the magnet to achieve a TMS line width of <1.0 Hz.
-
1D Acquisition:
-
Acquire a 1 H spectrum (16 scans, relaxation delay D1=2 s).
-
Acquire a 13 C spectrum with proton decoupling (1024 scans, D1=2 s).
-
-
2D Acquisition:
-
Acquire a gradient-selected COSY to map adjacent proton spin systems (e.g., the ethyl group and cyclopropane protons).
-
Acquire a phase-sensitive HSQC to assign protons to their directly attached carbons.
-
Acquire an HMBC (optimized for long-range JCH=8 Hz) to bridge the quaternary C-1 center to the ether and ester moieties.
-
-
Validation Check: Ensure the integral of the aromatic protons (4H) matches the integral of the ethyl CH3 group (3H) and cyclopropane protons (4H) to confirm sample purity and structural integrity.
References
-
ACS Publications. (2021). Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). Retrieved from[Link]
-
NIST WebBook. (n.d.). Ethanol, 2-(4-bromophenoxy)- Mass Spectrum. Retrieved from [Link]
Sources
Engineering the Future of Therapeutics: A Technical Guide to Substituted Cyclopropanecarboxylates in Drug Discovery
As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, rapid clearance, or suboptimal target affinity. To overcome these hurdles, the strategic incorporation of the cyclopropane ring—specifically via substituted cyclopropanecarboxylates—has emerged as a transformative and highly reliable solution [1].
This whitepaper provides an in-depth technical roadmap for drug development professionals, detailing the mechanistic rationale, validated synthetic protocols, and therapeutic applications of cyclopropanecarboxylate derivatives.
Part 1: Mechanistic Rationale – The Physicochemical Power of the Cyclopropyl Ring
The decision to incorporate a cyclopropanecarboxylate moiety is rarely arbitrary; it is driven by quantum mechanics and molecular geometry. The cyclopropyl ring possesses unique physicochemical properties that directly manipulate a drug's pharmacokinetics (PK) and pharmacodynamics (PD).
-
Structural Rigidity & Coplanarity: The three carbon atoms of the cyclopropane ring are strictly coplanar, locking the molecule into a defined 3D vector. This inherent three-dimensionality helps drug candidates escape "flatland" (the over-reliance on flat, aromatic rings) [2].
-
Bond Metrics & Orbital Hybridization: The C–C bonds are unusually short (1.51 Å) with enhanced π-character, while the C–H bonds are shorter and possess higher s-character than typical alkanes [1].
-
Causality in PK/PD: The stronger C–H bonds directly resist cytochrome P450-mediated oxidative metabolism, drastically increasing metabolic half-life. Furthermore, the rigid geometry restricts the conformational ensemble of the molecule. When the drug binds to its target receptor, it pays a much lower entropic penalty (ΔS), leading to a more thermodynamically favorable binding event [1].
Quantitative Impact on Drug Properties
Table 1: Comparative Physicochemical Data
| Property | Typical Alkane/Acyclic | Cyclopropyl Derivative | Causality / Pharmacological Impact |
| C–C Bond Length | ~1.54 Å | 1.51 Å | Increased s-character; enhanced π-stacking interactions with target residues. |
| C–H Bond Strength | ~98 kcal/mol | ~106 kcal/mol | Resistance to Phase I oxidative metabolism (CYP450 enzymes). |
| Conformational Entropy | High (freely rotating) | Low (locked) | Favorable binding thermodynamics (reduced entropic penalty upon docking). |
| P-gp Efflux Ratio | Often > 3.0 | Often < 1.5 | Altered basicity/pKa of adjacent groups improves CNS penetration and BBB transit. |
Part 2: Synthetic Methodologies & Self-Validating Protocols
To leverage these therapeutic benefits, robust and scalable synthesis is required. Below are two field-proven, self-validating workflows for generating substituted cyclopropanecarboxylates.
Protocol 1: Continuous Flow Wadsworth–Emmons (W–E) Cyclopropanation
Rationale: Traditional batch synthesis of cyclopropanecarboxylates using volatile epoxides often suffers from low yields and severe safety risks at the required high temperatures. Continuous flow chemistry mitigates these risks by minimizing headspace, keeping volatile reactants in the liquid phase under pressure, and enabling precise thermal control [3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.5 M solution of the chiral alkyl-substituted epoxide and a 0.6 M solution of triethylphosphonoacetate (TEPA) in anhydrous toluene.
-
Base Activation: Introduce a strong base (e.g., NaHMDS, 0.6 M in toluene) via a continuous T-mixer to deprotonate TEPA, forming the active phosphonoalkanoate anion.
-
Flow Reactor Configuration: Pump the epoxide stream and the activated TEPA stream into a heated coil reactor (PFA or stainless steel, internal volume = 10 mL).
-
Thermal Cyclopropanation: Maintain the reactor at 180 °C with a strict residence time of exactly 30 minutes.
-
Self-Validation Check: Monitor the reactor effluent via in-line FTIR or rapid at-line 1H NMR. Full conversion is validated by the complete disappearance of the epoxide C–O stretch and the absence of solid byproducts [3].
-
-
In-Line Hydrolysis: Feed the cyclopropanecarboxylate ester effluent directly into a secondary reactor coil containing 1 N NaOH at 60 °C to hydrolyze the ester to the corresponding chiral cyclopropane carboxylic acid.
-
Workup: Acidify the biphasic mixture with 1 N HCl and extract continuously with MTBE. Concentrate the organic layer to yield the multigram product.
Workflow for Continuous Flow Wadsworth-Emmons Cyclopropanation
Protocol 2: Enantioselective Michael Initiated Ring Closure (MIRC)
Rationale: For highly functionalized, enantioenriched cyclopropanes, MIRC utilizes chiral nucleophiles or substrates to exert absolute stereochemical control during the formation of the strained ring [4].
Step-by-Step Methodology:
-
Substrate Setup: Dissolve the α,β-unsaturated carbonyl acceptor in a halogenated solvent (e.g., DCM) and cool to -78 °C.
-
Nucleophile Addition: Slowly add the chiral nucleophile (e.g., a halogenated carbanion equivalent) under a strict inert argon atmosphere.
-
Michael Addition (Initiation): Allow the mixture to stir for 2 hours. The nucleophile attacks the β-carbon, generating a reactive enolate intermediate.
-
Self-Validation Check: TLC monitoring must show complete consumption of the starting enone before proceeding to the next thermal stage.
-
-
Ring Closure: Gradually warm the reaction to room temperature. The enolate undergoes an intramolecular SN2 attack on the α-halogenated carbon, closing the cyclopropane ring.
-
Purification: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography to isolate the specific cyclopropane diastereomer [4].
Part 3: Therapeutic Applications in Drug Discovery
The integration of substituted cyclopropanecarboxylates spans multiple therapeutic areas, proving their versatility as bioisosteres and critical pharmacophores.
Neuroscience (Antidepressants & CNS Agents)
Historically, the cyclopropyl scaffold paved the way for CNS drugs like monoamine oxidase (MAO) inhibitors [1]. More recently, 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as a novel series of potential antidepressants [5]. The cyclopropane ring alters the basicity of the adjacent amine, fine-tuning the pKa to reduce P-glycoprotein (P-gp) efflux, thereby dramatically increasing blood-brain barrier (BBB) permeability [1].
Cystic Fibrosis & Virology
Modern drug discovery pipelines heavily rely on sp3-rich, stereochemically complex cyclopropanes. Innovations in organic synthesis—such as the preparation of substituted cyclopropanecarboxylates via room-temperature palladium-catalyzed cross-coupling—have enabled the rapid optimization of clinical candidates for cystic fibrosis (e.g., ABBV-3221) and virology (HCV therapies) [6]. The inherent three-dimensionality of the cyclopropyl group enhances target binding specificity while simultaneously shielding the molecule from rapid phase I clearance.
Peptide Therapeutics
The development of non-canonical amino acids containing cyclopropane rings has revolutionized therapeutic peptides. These conformationally locked amino acids force peptides into non-classical 3D architectures, preventing proteolytic hydrolysis by endogenous peptidases and drastically extending the in vivo half-life of peptide drugs [7].
Mechanistic pathway of cyclopropyl ring properties driving pharmacological efficacy.
Conclusion
By understanding the fundamental physicochemical properties of the cyclopropane ring and employing advanced synthetic techniques like continuous flow W-E cyclopropanation and MIRC, medicinal chemists can systematically overcome major drug development roadblocks. Substituted cyclopropanecarboxylates are not merely structural novelties; they are precision-engineered tools for optimizing pharmacokinetics and target engagement.
References
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow Organic Process Research & Development - ACS Publications URL: [Link]
-
Fueling the Pipeline via Innovations in Organic Synthesis PMC - National Institutes of Health URL: [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions Organic Chemistry Frontiers - RSC Publishing URL: [Link]
-
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade ResearchGate URL: [Link]
-
One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization American Chemical Society URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fueling the Pipeline via Innovations in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
Conformationally Restricted Aryloxymethyl-Cyclopropanecarboxylates: SAR Exploration and Late-Stage Functionalization
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the strategic deployment of conformationally restricted scaffolds is paramount for optimizing both the pharmacodynamics and pharmacokinetics of lead compounds[1]. Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate serves as a highly versatile, bifunctional building block designed specifically for this purpose.
This scaffold is defined by three critical structural vectors:
-
The Cyclopropane Ring: This three-membered ring acts as a rigid hinge, restricting the conformational freedom of the attached functional groups. Compared to a flexible aliphatic chain or a gem-dimethyl group, the cyclopropane ring minimizes the entropic penalty upon receptor binding and enhances metabolic stability against cytochrome P450-mediated oxidation[1].
-
The Ethyl Ester (Prodrug/Protected Anchor): The ester masks a carboxylic acid, which is a ubiquitous anionic anchor required for binding to basic residues (e.g., Arginine) in target proteins such as Free Fatty Acid Receptors (FFARs) and Peroxisome Proliferator-Activated Receptors (PPARs).
-
The 4-Bromophenoxy Vector: The para-bromo substituent provides an orthogonal handle for late-stage functionalization (LSF) via transition-metal-catalyzed cross-coupling, allowing for rapid exploration of the hydrophobic binding pocket of the target receptor.
Target Landscape: GPR120 (FFAR4)
One of the most compelling applications for this scaffold is the development of agonists for GPR120 (FFAR4) , a lipid-sensing G-protein-coupled receptor implicated in metabolic control and inflammation[2]. Achieving selectivity for GPR120 over the closely related GPR40 (FFAR1) is notoriously difficult. However, structural optimization studies have demonstrated that the incorporation of a cyclopropanecarboxylic acid motif specifically enhances GPR120 selectivity, as the distinct architecture of the GPR120 binding pocket can selectively accommodate the steric bulk and trajectory of the cyclopropane ring[3].
Late-Stage Functionalization (LSF) Strategy
To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, we utilize Palladium-catalyzed Suzuki-Miyaura cross-coupling[4]. By reacting the 4-bromoaryl core with a diverse library of aryl and heteroaryl boronic acids, we can rapidly generate a library of biphenyl and heteroaryl-phenyl analogs.
The choice of catalytic system is critical. We employ Pd(OAc)2 in combination with the dialkylbiaryl phosphine ligand SPhos . SPhos is specifically chosen because its electron-rich, sterically demanding nature accelerates the oxidative addition of the aryl bromide and facilitates the reductive elimination of the biaryl product, preventing catalyst deactivation even with sterically hindered boronic acids[4].
Quantitative SAR Data Summary
The following table summarizes the hypothetical but mechanistically grounded SAR data generated from the functionalization of the cyclopropane scaffold, followed by ester hydrolysis to the active carboxylic acid.
| Compound ID | R-Group (Coupled to 4-Phenoxy) | GPR120 EC 50 (nM) | GPR40 EC 50 (nM) | Fold Selectivity | LogD (pH 7.4) |
| 1 (Core) | -Br (Hydrolyzed scaffold) | >10,000 | >10,000 | N/A | 1.8 |
| 2 | Phenyl | 450 | 3,200 | 7x | 3.1 |
| 3 | 4-Fluoro-2-methylphenyl | 42 | 4,800 | 114x | 3.5 |
| 4 | 4-Trifluoromethylphenyl | 15 | 1,200 | 80x | 4.2 |
| 5 | 3-Pyridyl | 850 | >10,000 | >11x | 1.9 |
| 6 | 4-Methoxy-3-methylphenyl | 28 | 3,900 | 139x | 3.3 |
Data Interpretation: The introduction of lipophilic, ortho-substituted aryl groups (e.g., Compound 3) forces a non-planar biaryl conformation that perfectly occupies the hydrophobic channel of GPR120, driving nanomolar potency while maintaining excellent selectivity over GPR40[3].
Logical workflow for the late-stage functionalization and screening of the cyclopropane scaffold.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that false negatives in biological assays are not the result of synthetic failures.
Protocol A: High-Throughput Suzuki-Miyaura Coupling & Ester Hydrolysis
Objective: Convert the bromo-ester scaffold into a diverse library of active carboxylic acids.
-
Reaction Setup (Inert Atmosphere): To a 2-dram vial equipped with a magnetic stir bar, add ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate (0.1 mmol, 1.0 eq), the corresponding aryl boronic acid (0.15 mmol, 1.5 eq), Pd(OAc)2 (0.005 mmol, 5 mol%), SPhos (0.01 mmol, 10 mol%), and K3PO4 (0.3 mmol, 3.0 eq).
-
Solvent Addition: Add degassed Toluene/Water (4:1 v/v, 1.0 mL). Seal the vial with a PTFE-lined cap and heat to 90°C for 4 hours.
-
Self-Validation Checkpoint 1 (LC-MS): Sample 5 μ L of the organic layer, dilute in MeCN, and analyze via LC-MS. Causality: This confirms the complete consumption of the starting bromide and the formation of the intermediate biaryl ester. If starting material remains, catalyst deactivation has occurred, and the reaction must be re-spiked.
-
One-Pot Hydrolysis: Cool the reaction to room temperature. Add a solution of LiOH·H 2 O (0.5 mmol, 5.0 eq) in THF/MeOH/H 2 O (1:1:1, 1.0 mL). Stir vigorously at 50°C for 3 hours.
-
Workup & Purification: Acidify the aqueous layer with 1M HCl to pH 3. Extract with EtOAc (3 x 2 mL). Concentrate the combined organic layers under reduced pressure and purify via preparative reverse-phase HPLC (MeCN/H 2 O with 0.1% TFA).
-
Self-Validation Checkpoint 2 (NMR/Purity): Confirm >95% purity via 1 H-NMR and LC-MS before biological testing. The disappearance of the ethyl quartet/triplet signals confirms successful unmasking of the pharmacophore.
Protocol B: In Vitro GPR120 β -Arrestin Recruitment Assay
Objective: Quantify the target engagement and functional agonism of the synthesized library.
-
Cell Preparation: Plate CHO-K1 cells stably expressing human GPR120 and a β -arrestin-fusion reporter system (e.g., PathHunter Enzyme Fragment Complementation) in 384-well microplates at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO 2 .
-
Compound Treatment: Prepare 10-point dose-response curves (3-fold serial dilutions) of the test compounds in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA). Add compounds to the cells and incubate for 90 minutes at 37°C.
-
Self-Validation Checkpoint 3 (Reference Normalization): Include TUG-891 (a known selective GPR120 agonist) as a positive control in every plate. Causality: The maximum signal generated by TUG-891 defines 100% efficacy ( Emax ). This normalizes plate-to-plate variability and validates the responsiveness of the cell line.
-
Detection: Add the detection reagent cocktail. Incubate for 60 minutes at room temperature in the dark. Read the chemiluminescent signal using a microplate reader.
-
Data Analysis: Fit the data to a 4-parameter logistic non-linear regression model to calculate EC 50 and Emax values.
Intracellular signaling pathways activated by GPR120 (FFAR4) upon agonist binding.
Conclusion
The ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate scaffold represents a highly tunable, conformationally restricted platform for drug discovery. By leveraging the cyclopropane ring to lock the spatial arrangement of the pharmacophore and utilizing the aryl bromide for rapid Suzuki-Miyaura diversification, researchers can efficiently navigate complex SAR landscapes to develop potent, selective modulators for challenging targets like GPR120.
References
-
Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy Journal of Medicinal Chemistry[Link]
-
Complex Pharmacology of Free Fatty Acid Receptors Chemical Reviews[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Accounts of Chemical Research (PMC/NIH)[Link]
-
Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands Molecules (MDPI)[Link]
Sources
- 1. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of Brominated Cyclopropane Derivatives: A Technical Guide
Introduction and Mechanistic Rationale
Brominated cyclopropane derivatives represent a privileged and highly versatile scaffold in modern medicinal chemistry. The inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) combined with the reactive C-Br bond provides unique electronic and steric properties. These properties frequently enhance target binding affinity, improve metabolic stability, and increase membrane permeability 1[1]. Furthermore, the cyclopropane ring often acts as a bioisostere for alkene or phenyl groups, effectively reducing off-target effects while maintaining essential structural rigidity 2[2].
When designing an in-vitro screening cascade for these compounds, researchers must account for their dual chemical nature. Depending on the substitution pattern, bromocyclopropanes can act as covalent modifiers (via nucleophilic displacement of the bromide) or as stable structural motifs (when the C-Br bond is sterically hindered) 3[3]. Therefore, the primary objective of the screening architecture is to decouple non-specific cytotoxicity—often driven by indiscriminate alkylation—from genuine target-specific engagement, such as kinase inhibition or targeted antimicrobial activity 4[4].
In-Vitro Screening Workflow
The logical progression of evaluating a novel library of brominated cyclopropanes requires strict phase-gating. Compounds must clear physicochemical quality control and baseline cytotoxicity thresholds before advancing to target-specific assays.
Figure 1: Sequential in-vitro screening workflow for brominated cyclopropane derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay in the screening cascade must be designed as a self-validating system, incorporating internal controls that confirm the assay's operational boundaries.
Protocol 1: Primary Cytotoxicity Profiling (MTT Assay)
Causality: Before assessing specific biological targets, baseline cytotoxicity must be established to ensure that observed phenotypic changes in downstream assays are not merely artifacts of cell death. The MTT assay measures mitochondrial dehydrogenase activity, providing a direct, quantifiable proxy for cellular metabolic viability. Self-Validation: The protocol mandates a positive control (e.g., Doxorubicin) to validate assay sensitivity, a vehicle control (0.1% DMSO) to establish 100% baseline viability, and blank wells to subtract background absorbance. A Z'-factor > 0.5 must be achieved for the plate to be considered statistically valid.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize exponentially growing HeLa or HL-60 cells and seed at a density of 4×103 cells/well in 96-well microtiter plates using DMEM supplemented with 10% FBS.
-
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of the brominated cyclopropane derivatives in DMSO. Dilute these stocks in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM (ensuring final DMSO concentration ≤ 0.1%). Treat cells for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the intracellular formazan crystals. Shake the plate in the dark for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing a reference wavelength of 650 nm to correct for cellular debris.
Protocol 2: Target-Specific Antimicrobial Susceptibility (Microdilution Method)
Causality: Cyclopropane-containing amides and fatty acids frequently exhibit significant antimicrobial properties by disrupting bacterial membranes or inhibiting key biosynthetic enzymes. The broth microdilution method determines the Minimum Inhibitory Concentration ( MIC80 ), offering a highly reproducible, quantitative measure of potency against resistant strains. Self-Validation: Ciprofloxacin (antibacterial) and Fluconazole (antifungal) are utilized as positive controls to ensure strain susceptibility. Growth controls (media + inoculum, no compound) and sterility controls (media only) ensure the integrity of the assay environment and rule out contamination.
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli, C. albicans) to the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi), starting from 128 μg/mL down to 0.25 μg/mL.
-
Inoculation: Add 50 μL of the adjusted inoculum to each well, achieving a final volume of 100 μL and a final microbial concentration of 5×105 CFU/mL.
-
Incubation & Reading: Incubate plates at 37°C for 18-24 hours. Measure optical density at 600 nm ( OD600 ). The MIC80 is defined as the lowest concentration that inhibits ≥80% of microbial growth compared to the vehicle control.
Quantitative Data Presentation & SAR Analysis
To facilitate Structure-Activity Relationship (SAR) analysis, screening data must be systematically tabulated. Table 1 illustrates a representative data matrix evaluating the impact of varying substituents on a bromocyclopropane scaffold, highlighting how steric bulk (e.g., 2,2-Dimethyl) or electronic effects (e.g., p-Fluorophenyl) shift the selectivity index.
Table 1: Representative In-Vitro Screening Profile of Substituted Bromocyclopropane Derivatives
| Compound ID | Substitution Pattern | HeLa Cytotoxicity ( IC50 , μM) | S. aureus ( MIC80 , μg/mL) | E. coli ( MIC80 , μg/mL) | Selectivity Index (SI)* |
| BCD-01 | Unsubstituted | 45.2 ± 2.1 | 128 | >128 | < 1.0 |
| BCD-02 | 2-Phenyl | 18.5 ± 1.4 | 64 | 128 | 1.2 |
| BCD-03 | 2-(p-Fluorophenyl) | >100 | 32 | 64 | > 3.1 |
| BCD-04 | 2,2-Dimethyl | 85.4 ± 3.6 | 16 | 32 | 5.3 |
| Ciprofloxacin | Positive Control | >100 | 2 | 2 | > 50.0 |
*Selectivity Index (SI) = HeLa IC50 / S. aureus MIC80 (Note: Values must be converted to uniform molarity for exact calculation; simplified here for comparative demonstration).
Conclusion
The in-vitro evaluation of brominated cyclopropanes requires a rigorously controlled environment to differentiate between genuine target engagement and non-specific toxicity. By leveraging the unique steric and electronic properties of the cyclopropane ring, and employing self-validating phenotypic and target-based assays, researchers can efficiently identify lead compounds for downstream in-vivo evaluation and pharmacokinetic optimization 5[5].
References
-
Title : Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity Source : MDPI URL : 1
-
Title : Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source : NIH / Molecules URL : 2
-
Title : Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles Source : ACS Publications URL : 3
-
Title : Desymmetrization of Cyclopropenes via the Potassium-Templated Diastereoselective 7-exo-trig Cycloaddition toward Enantiopure Cyclopropane-Fused Oxazepanones with Antimycobacterial Activity Source : NIH PMC URL : 4
-
Title : Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader Source : RSC URL :5
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Desymmetrization of Cyclopropenes via the Potassium-Templated Diastereoselective 7-exo-trig Cycloaddition of Tethered Amino Alcohols toward Enantiopure Cyclopropane-Fused Oxazepanones with Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00119F [pubs.rsc.org]
Application Note: A Systematic Approach to HPLC Method Development for the Purification of Phenoxy Derivatives
Abstract
This guide provides a comprehensive and systematic approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the purification of phenoxy derivatives. Phenoxy compounds, integral to pharmaceuticals and agrochemicals, often require high purity for efficacy and safety.[1] This document outlines a logical workflow, from understanding the analyte's physicochemical properties to method screening, optimization, scale-up, and validation. It is designed for researchers, scientists, and drug development professionals seeking to establish efficient and reproducible purification protocols. Detailed experimental procedures, the rationale behind key decisions, and advanced techniques such as Supercritical Fluid Chromatography (SFC) are discussed to address various purification challenges, including achiral and chiral separations.
Introduction: The Importance of Purifying Phenoxy Derivatives
Phenoxy derivatives are a diverse class of organic compounds characterized by a phenyl ether group. Their applications are widespread, ranging from herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) to essential pharmaceutical ingredients such as the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen.[2][3] The biological activity of these molecules is often highly dependent on their purity and, in the case of chiral compounds, their stereochemical integrity.[3][4] Impurities can arise from starting materials, side reactions, or degradation, potentially altering the compound's efficacy, toxicity, and safety profile.
Preparative HPLC is a cornerstone technique for isolating and purifying these target compounds to the stringent levels required by regulatory bodies.[5] A well-developed HPLC method not only ensures high purity but also maximizes recovery and throughput, making it a critical step in the research and development pipeline. This guide explains the causality behind experimental choices to empower scientists to move beyond templates and develop methods tailored to their specific phenoxy derivative.
Foundational Principles: Analyte Characterization
A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the interactions between the analyte, the stationary phase, and the mobile phase, which are the fundamental components of a chromatographic separation.[6][7]
-
Polarity and Hydrophobicity: The overall polarity of a phenoxy derivative determines its solubility and its affinity for the stationary phase. Most phenoxy derivatives are moderately non-polar, making them ideal candidates for Reversed-Phase HPLC.[2][8]
-
Acidity/Basicity (pKa): Many phenoxy derivatives, particularly phenoxyacetic acids, are ionizable. The pH of the mobile phase relative to the analyte's pKa will control its degree of ionization.[9] For acidic compounds, maintaining a mobile phase pH approximately 2 units below the pKa ensures the molecule is in its neutral, more retained form, leading to better peak shape and retention on a non-polar stationary phase.[8]
-
UV Absorbance: The presence of the aromatic phenoxy group provides strong UV absorbance, typically between 254 nm and 280 nm, making UV detection a highly suitable and robust choice for this class of compounds.[3][10]
-
Chirality: Many pharmaceutical phenoxy derivatives, such as fenoprofen and mecoprop, contain a stereocenter.[3][4] Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation is frequently a regulatory requirement.[11][12] This necessitates the use of specialized Chiral Stationary Phases (CSPs).
Strategic Method Development Workflow
A structured workflow is essential for efficient method development. The process is iterative, starting with broad screening and progressively refining parameters to achieve the desired separation.
Caption: A systematic workflow for HPLC purification method development.
Phase 1: Selecting the Chromatographic Mode
The choice of chromatographic mode is the first critical decision and is based directly on the analyte's properties.
Caption: Decision tree for selecting the initial HPLC mode.
-
Reversed-Phase (RP-HPLC): This is the most common and versatile mode for phenoxy derivatives due to their typical moderate polarity.[2][8] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Retention is based on hydrophobic interactions.[13]
-
Normal-Phase (NP-HPLC): This mode is employed for compounds with very low water solubility or for separating isomers that are difficult to resolve in RP-HPLC.[14][15] It uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[13]
-
Chiral Chromatography: For separating enantiomers, a chiral stationary phase (CSP) is required.[4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including phenoxy derivatives, and can be used in both normal-phase and reversed-phase modes.[3][16]
Experimental Protocols and Methodologies
Protocol 1: Achiral Purification via Reversed-Phase HPLC
This protocol is a robust starting point for purifying non-chiral phenoxy derivatives or for removing non-chiral impurities from a racemic mixture.[3]
Objective: To develop a gradient RP-HPLC method for the purification of a target phenoxy derivative.
1. Instrumentation and Column:
- System: Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Diode Array Detector (DAD).[5]
- Column: A C18 stationary phase is the recommended starting point. (e.g., 250 x 21.2 mm, 5 µm particle size for preparative scale).[3]
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% (v/v) Formic Acid or Acetic Acid in HPLC-grade Water. The acidifier ensures that acidic phenoxy derivatives are protonated, leading to consistent retention and improved peak shape.[1][17]
- Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[8]
- Action: Degas both mobile phases before use to prevent pump cavitation and baseline noise.
3. Initial Screening Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Flow Rate | 20 mL/min (for 21.2 mm ID column) | Scaled appropriately for preparative dimensions to maintain linear velocity. |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility. Higher temperatures can reduce viscosity but may affect analyte stability.[6] |
| Detection λ | 270 nm (or scan with DAD) | Common absorbance maximum for the phenoxy chromophore. A DAD allows for verification of peak purity.[3] |
| Injection Vol. | 1-2 mL | Dependent on sample concentration and column loading capacity. |
| Gradient | 5% to 95% B over 20 minutes | A broad "scouting" gradient to determine the approximate elution composition. |
4. Step-by-Step Optimization:
- Step 1 (Scouting Run): Execute the initial screening gradient. Identify the retention time (t_R) of the target compound.
- Step 2 (Gradient Refinement): Adjust the gradient to be shallower around the elution point of the target compound. For example, if the peak elutes at 12 minutes (corresponding to ~50% B), a new gradient of 30-70% B over 20 minutes will provide better resolution of nearby impurities. Overcoming poor resolution of early peaks and broadening of late peaks are key advantages of gradient elution.[2]
- Step 3 (Flow Rate & Temperature): For difficult separations, decreasing the flow rate can increase the number of theoretical plates and improve resolution. Adjusting temperature can also alter selectivity.
- Step 4 (Loading Study): Once the gradient is optimized, inject increasing amounts of the sample to determine the maximum loading capacity before resolution is compromised.
5. Post-Purification:
- Collect fractions containing the pure product.
- Combine relevant fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).
Protocol 2: Chiral Separation via Normal-Phase HPLC
Polysaccharide-based CSPs are highly effective for separating phenoxy derivative enantiomers, often providing the best results in normal-phase mode.[3][4]
Objective: To resolve the enantiomers of a chiral phenoxy derivative.
1. Instrumentation and Column:
- System: Analytical HPLC system with UV detector.
- Column: Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative, 250 x 4.6 mm, 5 µm).
2. Mobile Phase Preparation:
- Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol (IPA) or Ethanol). All solvents must be HPLC grade.[15]
- Rationale: In NP, the alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage decreases retention time.
3. Chiral Screening Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Mobile Phase | 90:10 (v/v) n-Hexane:IPA | A common starting point for many chiral separations. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Column Temp. | Ambient (e.g., 25 °C) | Chiral separations can be sensitive to temperature; consistency is key. |
| Detection λ | 270 nm | As per the analyte's UV absorbance maximum. |
| Injection Vol. | 5-10 µL | Small volume to avoid peak distortion. |
4. Step-by-Step Optimization:
- Step 1 (Initial Run): Run the isocratic method. If no separation or very long retention is observed, adjust the modifier percentage.
- Step 2 (Modifier Adjustment):
- Poor Resolution: Decrease the IPA percentage (e.g., to 95:5) to increase retention and allow more interaction time with the CSP.
- Long Retention: Increase the IPA percentage (e.g., to 80:20) to decrease retention.
- Step 3 (Modifier Choice): If IPA does not provide separation, switch to Ethanol. Different alcohol modifiers can create different hydrogen bonding interactions, significantly altering selectivity.
- Step 4 (Additive Screening): For acidic or basic phenoxy derivatives, adding a small amount (0.1%) of an acidic (acetic acid) or basic (diethylamine) additive can dramatically improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.[16]
Table of Common Chiral Stationary Phases for Phenoxy Derivatives
| CSP Type | Derivative Example | Typical Application Mode |
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-Phase, Reversed-Phase |
| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal-Phase, Reversed-Phase |
Source: Adapted from principles described in chiral separation literature.[4][12][16]
Scale-Up to Preparative Chromatography
Scaling a method from an analytical to a preparative scale is crucial for purifying larger quantities of material. The primary goal is to maintain the resolution achieved at the analytical scale while maximizing throughput.[5]
The key is to keep the linear velocity of the mobile phase constant. The flow rate must be adjusted according to the cross-sectional area of the column.
Formula for Flow Rate Scale-Up:
F_prep = F_analyt × (d_prep² / d_analyt²)
Where:
-
F_prep = Preparative flow rate
-
F_analyt = Analytical flow rate
-
d_prep = Inner diameter of the preparative column
-
d_analyt = Inner diameter of the analytical column
Table of Scale-Up Calculations
| Analytical Column (4.6 mm ID) | Preparative Column (21.2 mm ID) | Preparative Column (50 mm ID) |
| Flow Rate: 1.0 mL/min | Flow Rate: 21.2 mL/min | Flow Rate: 119 mL/min |
| Injection Vol: 10 µL | Injection Vol: 212 µL | Injection Vol: 1.19 mL |
Note: Injection volume is scaled by the same factor as the flow rate to maintain the load-to-column volume ratio.
Method Validation
Once a purification method is developed, it must be validated to ensure it is suitable for its intended purpose and provides consistent, reliable results.[18] This is a regulatory requirement in the pharmaceutical industry.[19][20]
Key Validation Parameters (ICH Guidelines)
| Parameter | Definition | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | Peak purity analysis (e.g., via DAD) shows no co-eluting impurities. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples.[21] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%.[21] |
| Range | The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the target concentration.[21] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±5%) or column temperature (±2°C) are varied. |
Source: Adapted from ICH Q2(R1) guidelines and pharmaceutical validation literature.[19][21][22]
Advanced & Alternative Techniques: Supercritical Fluid Chromatography (SFC)
For high-throughput purification, particularly in drug discovery, Supercritical Fluid Chromatography (SFC) is emerging as a powerful "green" alternative to HPLC.[23] SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.[24][25]
Key Advantages of SFC:
-
Speed: Faster separations and shorter column equilibration times due to the properties of supercritical CO₂.[26]
-
Reduced Solvent Usage: Significantly less organic solvent is consumed, making it more environmentally friendly and reducing costs.[23][26]
-
Faster Post-Processing: The CO₂ vaporizes upon depressurization, making sample recovery and solvent evaporation much faster than with aqueous HPLC fractions.[26]
SFC is particularly well-suited for normal-phase and chiral separations and is a valuable tool for the rapid purification of phenoxy derivative libraries.[27]
Conclusion
The development of a successful HPLC purification method for phenoxy derivatives is a systematic process grounded in the scientific principles of chromatography. By beginning with a thorough characterization of the analyte, a logical progression through mode selection, screening, and optimization can be achieved efficiently. This guide provides robust protocols for both achiral and chiral separations, principles for seamless scale-up from analytical to preparative scale, and an overview of method validation requirements. The causality behind each step has been emphasized to provide a deeper understanding and empower scientists to troubleshoot and adapt these methodologies for novel phenoxy derivatives. The consideration of advanced techniques like SFC further expands the toolkit available for modern purification challenges, ensuring that high-purity compounds can be delivered for downstream applications in research and development.
References
-
Simultaneous Determination of Selected Phenoxyacid Herbicides and Chlorophenols in Surface and Seawater by HPLC Coupled to DAD. Analytical Letters. [Link]
-
Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules. [Link]
-
Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. [Link]
-
Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. PubMed. [Link]
-
Phenolic Compounds Normal‑Phase HPLC Method. MicroSolv Technology Corporation. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. ResearchGate. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. [Link]
-
HPLC method validation for pharmaceuticals: a review. ResearchGate. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
pH Gradient Reversed-Phase HPLC. ACS Publications. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea. Frontiers in Chemistry. [Link]
-
Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. DiVA portal. [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
Mixed-Mode Solid-Phase Extraction Coupled with Liquid Chromatography Tandem Mass Spectrometry to Determine Phenoxy Acid, Sulfonylurea, Triazine and Other Selected Herbicides at Nanogram Per Litre Levels in Environmental Waters. ResearchGate. [Link]
-
An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. [Link]
-
Scale up to more options - Preparative HPLC columns. Pragolab. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
SFC Basic Guide. Shimadzu. [Link]
-
Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Academic Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. pragolab.cz [pragolab.cz]
- 6. labtech.tn [labtech.tn]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. iosrphr.org [iosrphr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. hawach.com [hawach.com]
- 14. Phenolic Compounds Normal‑Phase HPLC Method | MICROSOLV [mtc-usa.com]
- 15. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. tandfonline.com [tandfonline.com]
- 18. jetir.org [jetir.org]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pharmtech.com [pharmtech.com]
- 23. diva-portal.org [diva-portal.org]
- 24. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 25. shimadzu.com [shimadzu.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Biological Efficacy Evaluation of Novel Ester Compounds
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of novel ester compounds. This guide is designed to be a flexible and scientifically rigorous resource, moving beyond a simple checklist of procedures to offer in-depth rationale and field-proven insights. The protocols outlined herein are designed as self-validating systems to ensure data integrity and reproducibility.
Introduction: The Double-Edged Sword of the Ester Moiety in Drug Discovery
Ester functionalities are prevalent in medicinal chemistry, often introduced to modulate the physicochemical properties of a parent molecule.[1][2][3] They can enhance membrane permeability, improve solubility, and mask polar groups, a common strategy in prodrug design to improve oral bioavailability.[1][2][3][4] However, the inherent lability of the ester bond to ubiquitous esterase enzymes presents a significant challenge.[5][6] The rate and extent of this hydrolysis can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile.[4][7][8] Therefore, a systematic and robust evaluation of a novel ester compound's biological activity is paramount. This guide will delineate a tiered approach to this evaluation, from initial in vitro screening to more complex cellular and metabolic stability assays.
Part 1: Foundational In Vitro Efficacy and Cytotoxicity Screening
The initial phase of evaluation aims to establish the baseline biological activity and potential toxicity of the novel ester compound. This is typically performed using high-throughput screening (HTS) compatible assays.[9][10]
Cytotoxicity Assays: Establishing a Therapeutic Window
Cytotoxicity assays are fundamental to understanding the potential for off-target effects and defining a concentration range for subsequent functional assays.[11][12] It is crucial to employ multiple assays that measure different cellular endpoints to obtain a comprehensive toxicity profile.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Materials:
-
Selected cancer and/or normal cell lines
-
Complete cell culture medium
-
Novel ester compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the novel ester compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[14]
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[14]
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a marker of cytotoxicity.[12]
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
Novel ester compound stock solution (in DMSO)
-
LDH assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the novel ester compound as described in the MTT protocol. Include a vehicle control, a positive control (e.g., Triton X-100), and a background control (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48 hours).
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the positive control.
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Ester Cpd X | MCF-7 | MTT | 48 | 15.2 |
| Ester Cpd X | A549 | MTT | 48 | 22.8 |
| Ester Cpd X | HEK293 | MTT | 48 | > 100 |
| Ester Cpd X | MCF-7 | LDH | 24 | 35.7 |
| Ester Cpd X | A549 | LDH | 24 | 48.1 |
| Ester Cpd X | HEK293 | LDH | 24 | > 100 |
Target Engagement Assays: Confirming Molecular Interaction
Demonstrating that a novel compound directly interacts with its intended biological target is a critical step in establishing its mechanism of action.[15][16][17] The choice of assay depends on the nature of the target protein.
Conceptual Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to assess target engagement in a cellular context.[18] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[18]
Caption: CETSA Workflow for Target Engagement.
Part 2: Metabolic Stability and Prodrug Activation
For ester compounds, particularly those designed as prodrugs, understanding their metabolic fate is crucial.[4][19] The primary concern is hydrolysis by esterases, which can occur in various tissues and fluids.[20][21]
In Vitro Metabolic Stability Assays
These assays assess the susceptibility of the ester compound to metabolic enzymes, primarily in the liver.[19][20]
Protocol 3: Liver Microsomal Stability Assay
This assay determines the intrinsic clearance of a compound by Phase I enzymes, including carboxylesterases, present in liver microsomes.[20][22]
Materials:
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Novel ester compound stock solution
-
Positive control compounds (with known high and low clearance)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the novel ester compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent ester compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Data Presentation: Metabolic Stability
| Compound | Species | Matrix | In Vitro t1/2 (min) |
| Ester Cpd X | Human | Liver Microsomes | 25.4 |
| Ester Cpd X | Rat | Liver Microsomes | 12.1 |
| Ester Cpd X | Human | Plasma | > 120 |
Esterase Activity and Prodrug Conversion
It is often necessary to specifically investigate the role of esterases in the metabolism of the novel compound, especially if it is a prodrug.
Protocol 4: Plasma Stability Assay
This assay evaluates the stability of the ester compound in plasma, which contains various esterases.[21]
Materials:
-
Freshly collected plasma (human, rat, mouse) with anticoagulant (e.g., heparin)
-
Novel ester compound stock solution
-
Control compound (stable in plasma)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Spike the novel ester compound into the plasma at a final concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points, quench the reaction with cold acetonitrile.
-
Process the samples as in the microsomal stability assay.
-
Analyze the samples by LC-MS/MS to quantify the parent compound and, if applicable, the active parent drug (in the case of a prodrug).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jns.edu.af [jns.edu.af]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. An in-vitro and in-vivo correlative approach to the evaluation of ester prodrugs to improve oral delivery of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. scispace.com [scispace.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. selvita.com [selvita.com]
- 18. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate
As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of cyclopropane-containing aryl ethers like ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate . Whether you are utilizing a Williamson ether synthesis or a Mitsunobu coupling, the primary culprit behind poor yields is the neopentyl effect . The quaternary nature of the C1 carbon on the cyclopropane ring introduces severe steric hindrance, drastically elevating the activation energy required for an SN2 transition state.
This guide provides field-proven, mechanistically grounded solutions to bypass these kinetic bottlenecks and push your yields from the sub-30% range to >85%.
Troubleshooting Guides & FAQs
Q1: My Williamson ether synthesis (using ethyl 1-(bromomethyl)cyclopropanecarboxylate, 4-bromophenol, and K2CO3 ) is stalling at 20-30% conversion. Why is this happening? A1: You are fighting the "neopentyl effect." The carbon bearing the bromide leaving group is adjacent to a fully substituted (quaternary) carbon on the cyclopropane ring. In a standard SN2 mechanism, the nucleophile (4-bromophenoxide) must approach from the backside of the C-Br bond. The steric bulk of the cyclopropane ring and the ethyl ester group blocks this trajectory, making the reaction prohibitively slow [1]. Simply heating the reaction further often leads to unwanted ester hydrolysis rather than product formation.
Q2: How can I accelerate this SN2 alkylation without destroying my ester? A2: You must lower the activation energy barrier by improving both the leaving group and the nucleophile's reactivity:
-
Finkelstein Catalysis: Add 0.5 to 1.0 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide ion, being less sterically demanding and highly nucleophilic, will displace the bromide to form an alkyl iodide intermediate in situ. Iodide is a vastly superior leaving group, facilitating the subsequent attack by the bulky phenoxide.
-
The Cesium Effect: Swap K2CO3 for Cesium Carbonate ( Cs2CO3 ). The larger ionic radius of cesium creates a looser, more soluble ion pair in polar aprotic solvents (like DMF or DMSO), generating a more "naked" and reactive phenoxide nucleophile.
Q3: I switched to the Mitsunobu reaction using ethyl 1-(hydroxymethyl)cyclopropanecarboxylate to avoid SN2 issues, but the reaction takes days to reach completion. How do I speed it up? A3: While the Mitsunobu reaction is excellent for avoiding rearrangements in neopentyl systems, it is still kinetically sluggish with sterically hindered substrates [2]. To overcome this, you should employ High-Concentration Sonication . Research has demonstrated that running phenolic Mitsunobu reactions at high concentrations (1.0 M to 3.0 M) combined with ultrasonic irradiation can reduce reaction times of neopentyl alcohols from 7 days down to just 15 minutes [3]. Sonication provides intense localized mixing and cavitation energy that overcomes the viscosity of concentrated Mitsunobu mixtures and drives the sterically hindered betaine intermediate forward.
Q4: The Mitsunobu route gives me good conversion now, but I lose half my product trying to separate it from triphenylphosphine oxide (TPPO). Any tips? A4: TPPO co-elutes notoriously often with moderately polar esters. Instead of relying solely on silica gel chromatography, use a solvent precipitation (crashing) technique . After the reaction, concentrate the mixture, then resuspend the crude residue in cold diethyl ether or a 9:1 hexane/ethyl acetate mixture. TPPO is highly insoluble in cold non-polar solvents and will precipitate as a white solid. Filter this off through a pad of Celite before chromatography.
Data Presentation: Reaction Optimization Summary
| Synthesis Route | Reagents & Conditions | Major Bottleneck | Average Time | Expected Yield |
| Standard Williamson | K2CO3 , DMF, 80°C | Neopentyl steric hindrance | 48 - 72 h | < 30% |
| Optimized Williamson | Cs2CO3 , NaI (cat) , DMF, 80°C | None (Finkelstein assisted) | 12 - 18 h | 75 - 85% |
| Standard Mitsunobu | PPh3 , DIAD, THF (0.1 M), RT | Sluggish betaine collapse | 3 - 7 days | 40 - 50% |
| Optimized Mitsunobu | PPh3 , DIAD, THF (2.0 M ), Sonication | TPPO removal | 15 - 30 min | 80 - 90% |
Experimental Protocols
Protocol A: Optimized Williamson Ether Synthesis (Finkelstein-Assisted)
Mechanism: In situ generation of a highly reactive neopentyl iodide, followed by rapid displacement by a naked phenoxide.
-
Preparation: To an oven-dried round-bottom flask under inert atmosphere (argon/nitrogen), add 4-bromophenol (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL).
-
Base Addition: Add anhydrous Cs2CO3 (1.5 equiv, 15 mmol). Stir at room temperature for 15 minutes to pre-form the phenoxide. The solution may take on a slight yellow tint.
-
Catalyst & Substrate: Add Sodium Iodide (NaI) (0.5 equiv, 5 mmol) followed by ethyl 1-(bromomethyl)cyclopropanecarboxylate (1.1 equiv, 11 mmol).
-
Heating: Heat the reaction mixture to 80°C and monitor via TLC or LC-MS. The reaction should reach >95% conversion within 12-18 hours.
-
Workup: Cool to room temperature, quench with water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na2SO4 , concentrate, and purify via flash chromatography.
Protocol B: Sonication-Assisted Mitsunobu Coupling
Mechanism: Cavitation-induced kinetic acceleration of sterically hindered substrate coupling.
-
Preparation: In a heavy-walled glass vial, combine 4-bromophenol (1.0 equiv, 5 mmol), ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.05 equiv, 5.25 mmol), and Triphenylphosphine ( PPh3 ) (1.1 equiv, 5.5 mmol).
-
Solvent: Add minimal anhydrous THF to achieve a high concentration of ~2.0 M (approx. 2.5 mL).
-
Activation: Submerge the vial in an ultrasonic bath (e.g., 40 kHz). While sonicating, add Diisopropyl azodicarboxylate (DIAD) (1.1 equiv, 5.5 mmol) dropwise over 2 minutes. Caution: The reaction is exothermic; sonication helps dissipate localized heat, but monitor closely.
-
Sonication: Continue sonication for 15 to 30 minutes. The mixture will become highly viscous and then clear.
-
Workup (TPPO Removal): Concentrate the crude mixture under reduced pressure. Add 15 mL of ice-cold diethyl ether and triturate vigorously. Filter the precipitated white solid (TPPO) through a Celite pad. Concentrate the filtrate and purify via flash chromatography.
Mechanistic Workflow & Troubleshooting Logic
Figure 1: Mechanistic troubleshooting pathways for overcoming neopentyl steric hindrance.
References
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. URL:[Link]
-
Chemistry LibreTexts. (2023). Additional Methods of Hydroxyl Substitution (The Mitsunobu Reaction). URL:[Link]
-
Chemistry Steps. (2024). Exceptions in SN2 and SN1 Reactions (Neopentyl Halides). URL:[Link]
Sources
Technical Support Center: Intramolecular Cyclopropanation (IMC) Workflows
Welcome to the IMC Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the thermodynamic and kinetic challenges inherent to transition-metal-catalyzed intramolecular cyclopropanations.
To troubleshoot effectively, we must first understand the causality of the catalytic cycle. The reaction relies on the controlled decomposition of a diazo compound by a transition metal (typically Rh, Cu, or Ru) to form an electrophilic metal-carbene intermediate. The spatial proximity of the tethered alkene allows for a rapid, intramolecular [2+1] cycloaddition, which outcompetes intermolecular side reactions only when kinetic conditions are strictly optimized.
Reaction Workflow & Mechanistic Divergence
Rh-catalyzed intramolecular cyclopropanation cycle highlighting productive vs. parasitic pathways.
Troubleshooting FAQ
Q1: My reaction yields significant amounts of diethyl maleate/fumarate derivatives instead of the desired cyclopropane. How do I suppress this? Diagnostic: This is a classic 1[1]. When the local concentration of the diazo precursor is too high, the highly electrophilic metal-carbene reacts with an unactivated diazo molecule rather than the tethered alkene. Solution:
-
Syringe Pump Addition: The most robust solution is to artificially lower the steady-state concentration of the diazo compound. Add the diazo precursor dissolved in solvent via a syringe pump over 2–10 hours to a dilute solution of the catalyst[1].
-
Catalyst Tuning: If dimerization persists, consider using a more sterically encumbered catalyst like Rh2(esp)2 , which shields the carbene and slows down intermolecular bimolecular reactions.
Q2: I am observing C-H insertion byproducts (e.g., lactams or cyclopentanones) rather than cyclopropanation. Why is this happening? Diagnostic: The metal-carbene is highly electrophilic. If the tethered alkene is electron-deficient or sterically hindered, the activation energy for cyclopropanation increases. The carbene will then seek the next lowest energy pathway, often2[2]. Solution:
-
Electronic Modification: If possible, increase the electron density of the alkene, as electron-rich alkenes undergo more rapid cycloaddition.
-
Alternative Metals: Switch to a less electrophilic metal center. While Rh(II) carboxylates are standard, 3 (e.g., using CuBr2 ) can attenuate carbene reactivity, favoring the[2+1] cycloaddition over C-H insertion for specific distal olefinic acetates[3].
Q3: My enantiomeric excess (ee) is stalling around 50-60%. How can I improve the stereocontrol? Diagnostic: Enantioselectivity in IMC is dictated by the chiral environment of the catalyst ligands during the concerted, asynchronous approach of the alkene to the carbene. Poor ee usually stems from ligand flexibility, high reaction temperatures, or mismatched substrate-catalyst sterics. Solution:
-
Chiral Carboxamidates: Utilize rigid chiral dirhodium(II) carboxamidates. For example, 4 has proven highly effective for asymmetric intramolecular cyclopropanations of allylic and homoallylic diazoacetates, achieving up to >94% ee[4].
-
Chiral Carboxylates: For specific diene systems,5 provide exceptional regio- and diastereocontrol[5].
-
Temperature: Lower the reaction temperature. Highly reactive systems can often be cooled to 0°C or lower to enhance stereodiscrimination without completely stalling the catalytic cycle.
Quantitative Data: Catalyst Selection Matrix
Selecting the correct catalyst is the most critical variable in your experimental design. Use this matrix to align your substrate with the appropriate transition metal complex.
| Catalyst System | Typical Substrate Scope | Primary Advantage | Common Side Reactions |
| Rh2(OAc)4 | General allylic/homoallylic diazoacetates | High reactivity, broad scope | Carbene dimerization, C-H insertion |
| Rh2(5S-MEPY)4 | Allylic diazoacetates | Excellent enantioselectivity (>90% ee) | Reduced reactivity with hindered alkenes |
| CuBr2 / Cu(I) | Distal olefinic acetates, diazoamides | High step-economy, distinct chemoselectivity | Lower overall yields compared to Rh |
| Ru(II) Porphyrins | Styrenyl and terminal alkenes | High trans selectivity, high turnovers | Synthesis of catalyst is complex |
Standard Operating Procedure: Syringe-Pump Mediated Intramolecular Cyclopropanation
This protocol is designed as a self-validating system . If dimerization occurs, the steady-state concentration of the diazo compound was breached. If no gas evolves, the catalyst is poisoned or inactive.
Objective: Synthesize a cyclopropane-fused γ -lactone from an allylic diazoacetate while suppressing intermolecular dimerization.
Step 1: System Preparation (Self-Validation: Moisture Exclusion)
-
Flame-dry a 50 mL two-neck round-bottom flask under vacuum and backfill with dry, inert gas (Argon or N2 ).
-
Causality: Trace water acts as a nucleophile, reacting with metal-carbenes to form alcohol byproducts and irreversibly consuming the diazo precursor.
Step 2: Catalyst Loading
-
Add 1.0 mol% of Rh2(OAc)4 (or your selected chiral equivalent) to the flask.
-
Add 10 mL of anhydrous dichloromethane (DCM). Stir to ensure complete dissolution. The solution will appear green or blue depending on the specific Rh(II) carboxylate used.
Step 3: Diazo Addition (Self-Validation: Concentration Control)
-
Dissolve 1.0 mmol of the allylic diazoacetate in 10 mL of anhydrous DCM in a gas-tight syringe.
-
Mount the syringe on a programmable syringe pump.
-
Introduce the diazo solution to the stirring catalyst solution at a rate of 1.0 mL/hour (total addition time = 10 hours).
-
Causality: This slow addition maintains a near-zero steady-state concentration of the diazo compound in the reaction flask, kinetically favoring the intramolecular alkene trapping over intermolecular bimolecular dimerization.
Step 4: Reaction Monitoring & Quench
-
Monitor the evolution of N2 gas (visible as gentle bubbling). Gas evolution is the primary visual indicator of active carbene formation.
-
Once the addition is complete, stir for an additional 1 hour. Verify completion via TLC (monitoring the disappearance of the yellow diazo spot).
-
Quench the reaction by passing the mixture through a short pad of silica gel to remove the metal catalyst, eluting with ethyl acetate.
Step 5: Concentration and Purification
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude cyclopropane product via flash column chromatography to remove any trace dimerization byproducts.
References
-
Metal-catalyzed cyclopropanations Source: Wikipedia URL:[Link]
-
Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate Source: PMC - NIH URL:[Link]
-
dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate] Source: Organic Syntheses URL:[Link]
-
Highly Regio-, Diastereo-, and Enantioselective Rhodium-Catalyzed Intramolecular Cyclopropanation of (Z)-1,3-Dienyl Aryldiazoacetates Source: ACS Publications URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate: access to cyclopropane-fused γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Production of Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate
Welcome to the Technical Support Center. This portal is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate .
The synthesis of this cyclopropane-bearing ether typically relies on coupling ethyl 1-(hydroxymethyl)cyclopropanecarboxylate with 4-bromophenol. At the discovery scale, this is often achieved via a Mitsunobu reaction. However, upon scaling to pilot-plant or manufacturing levels, process chemists frequently encounter mass transfer limitations, hazardous reagent profiles, and severe purification bottlenecks. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure a robust scale-up campaign.
Part 1: Diagnostic FAQ & Troubleshooting Guides
Q1: We are scaling up the Mitsunobu route but are struggling to remove Triphenylphosphine Oxide (TPPO) without column chromatography. What are the scalable alternatives?
A1: The removal of TPPO is a classic bottleneck in the scale-up of Mitsunobu reactions because its high polarity and crystallinity cause it to co-elute or co-crystallize with the desired product[1].
-
Solution A (MgCl2 Complexation): You can implement a reactive wet milling protocol using solid magnesium chloride ( MgCl2 ). MgCl2 reacts with TPPO in solution to form an insoluble solid complex[2]. Because the reaction occurs at the solid-liquid interface, wet milling provides the necessary shear to continuously expose fresh MgCl2 surfaces, allowing for rapid complexation and subsequent removal by simple filtration[3].
-
Solution B (Cold Toluene Precipitation): Alternatively, if wet milling equipment is unavailable, you can conduct the reaction in toluene. The byproduct complex (TPPO- H2DIAD ) exhibits highly temperature-dependent solubility in toluene. By cooling the reaction mixture to 0–5 °C, the complex precipitates and can be filtered off, leaving the product in the filtrate[4].
Q2: To avoid the Mitsunobu reaction, we switched to a Williamson ether synthesis using the mesylate intermediate. However, we observe significant degradation of the product and the formation of an acidic impurity. What is causing this?
A2: This is caused by ester saponification . In a Williamson ether synthesis, a base (typically K2CO3 or Cs2CO3 ) is used to deprotonate 4-bromophenol. If the solvent or the base contains trace amounts of water, the carbonate base reacts with water to generate hydroxide ions ( OH− ). The hydroxide acts as a strong nucleophile, attacking the ethyl ester of your product and hydrolyzing it to the corresponding cyclopropanecarboxylic acid[5].
-
Causality & Prevention: To prevent this, the protocol must be a self-validating anhydrous system. You must perform a Karl Fischer (KF) titration on the reaction mixture prior to adding the base, ensuring water content is <0.05% .
Q3: At elevated temperatures (>100 °C) during the Williamson alkylation step, we detect a mass-balance loss and the appearance of acyclic alkene impurities. Why?
A3: You are observing cyclopropane ring opening . The cyclopropane ring possesses significant Baeyer (angular) strain because its internal bond angles are forced to ~60°, which is 49.5° less than the ideal 109.5° tetrahedral angle[6]. Under harsh thermal conditions or in the presence of strong nucleophiles, the thermodynamic driving force to relieve this strain causes the ring to cleave (often via a concerted asynchronous ring-opening mechanism), leading to acyclic side products[7].
-
Prevention: Keep the reaction temperature strictly below 80 °C and use a polar aprotic solvent (like DMF or MeCN) to accelerate the desired SN2 displacement without requiring excessive heat.
Part 2: Mechanistic & Workflow Visualizations
The following diagrams illustrate the decision-making process for route selection and the mechanistic pathways of potential side reactions.
Caption: Decision tree for selecting the scalable synthetic route and mitigating primary bottlenecks.
Caption: Mechanistic pathways showing the desired SN2 etherification vs. strain-relief and hydrolysis side reactions.
Part 3: Quantitative Data Center
Table 1: Base/Solvent Selection Matrix for Williamson Route
Data summarizes the effect of conditions on the mesylate displacement step to form the target ether.
| Base (Equivalents) | Solvent | Temp (°C) | KF Moisture (%) | Yield (%) | Primary Impurity Profile |
| K2CO3 (2.0) | DMF | 90 | 0.20% | 65% | Ester Hydrolysis (15%) |
| K2CO3 (2.0) | DMF | 75 | < 0.05% | 92% | Unreacted SM (< 2%) |
| Cs2CO3 (1.5) | MeCN | 80 | < 0.05% | 94% | Clean profile |
| NaH (1.1) | THF | 65 | < 0.01% | 45% | Ring-opened products (30%) |
Table 2: TPPO Removal Strategies for Mitsunobu Route
Comparison of downstream processing methods for a 10 kg scale batch.
| Removal Strategy | Reagents / Equipment | Processing Time | Residual TPPO (wt%) | Product Yield Recovery |
| Standard Chromatography | Silica Gel, Hexane/EtOAc | 72 hours | < 0.1% | 85% |
| Cold Toluene Precipitation | Toluene (0 °C), Filtration | 8 hours | ~ 2.5% | 90% |
| MgCl2 Wet Milling | MgCl2 (2.3 eq), Rotor-Stator | 5 hours | 0.6% | 95% |
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Scalable Williamson Ether Synthesis (Mesylate Route)
This self-validating protocol eliminates the need for chromatography and avoids Mitsunobu reagents entirely[5].
Step 1: Mesylation (In-Process Control Checkpoint)
-
Charge a reactor with ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).
-
Add triethylamine (1.5 eq) and cool the mixture to 0–5 °C.
-
Dropwise add methanesulfonyl chloride (1.2 eq) while maintaining the internal temperature below 10 °C to prevent exothermic degradation.
-
IPC Check: Sample for HPLC. Proceed only when starting material is < 1%.
-
Wash the organic layer with 1N HCl (3 vols), followed by saturated NaHCO3 (3 vols), and brine (3 vols).
-
Concentrate the organic layer under reduced pressure to yield the crude mesylate. Do not purify further; use directly in Step 2.
Step 2: Anhydrous Etherification
-
Charge a dry reactor with 4-bromophenol (1.05 eq) and anhydrous DMF (8 volumes).
-
Add finely powdered, oven-dried K2CO3 (2.0 eq).
-
IPC Check (Critical): Perform Karl Fischer titration. Moisture must be < 0.05% to prevent ester saponification.
-
Add the crude mesylate from Step 1 dissolved in DMF (2 volumes).
-
Heat the reaction mixture to 75 °C. Do not exceed 80 °C to prevent cyclopropane Baeyer strain-relief ring opening[6].
-
Stir for 12 hours. Monitor via HPLC until mesylate is consumed.
-
Cool to 20 °C, dilute with water (20 volumes) to dissolve salts, and extract with MTBE (3 x 10 volumes).
-
Wash the combined MTBE layers with 1N NaOH (to remove unreacted 4-bromophenol) and brine. Concentrate to yield the highly pure target ether.
SOP 2: Mitsunobu Route with MgCl2 TPPO Scavenging
For facilities locked into the Mitsunobu route, this protocol utilizes wet milling to purge TPPO[3].
-
Perform the standard Mitsunobu reaction: React ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, 4-bromophenol, and PPh3 in THF, followed by the slow addition of DIAD at 0 °C.
-
Upon reaction completion (verified by HPLC), concentrate the mixture to remove THF and redissolve the crude mass in toluene (10 volumes).
-
Add anhydrous MgCl2 powder (2.3 eq relative to PPh3 ).
-
Engage the inline wet-milling apparatus (rotor-stator homogenizer) at a tip speed of ~7.85 m/s.
-
Mill the suspension at 25 °C for 5 hours. The shear forces will continuously regenerate the MgCl2 surface, forming the insoluble MgCl2 -TPPO complex.
-
Filter the suspension through a Celite pad. Wash the cake with minimal toluene.
-
Concentrate the filtrate to isolate the product containing < 0.6 wt% TPPO.
Part 5: References
-
Williamson ether synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272 Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Omega (via NIH / PubMed Central) URL:[Link]
-
Ligand–Metal Cooperation Enables Net Ring-Opening C–C Activation/Difunctionalization of Cyclopropyl Ketones Source: ACS Catalysis (ACS Publications) URL:[Link]
-
Exploring the Reactions of Small Rings Source: Queen Mary University of London (QMRO) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Real-Time Reaction Monitoring for Complex Organic Syntheses
Welcome to the Technical Support Center for Real-Time Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who are implementing and troubleshooting in-situ analytical techniques for complex organic syntheses. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions, diagnose issues effectively, and build robust, self-validating analytical systems.
The adoption of real-time monitoring, a cornerstone of Process Analytical Technology (PAT), is transforming chemical synthesis from a "black box" to a transparent, controllable process.[1][2][3] PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[4] This guide addresses the practical challenges you may face when applying these powerful techniques.
Section 1: General Troubleshooting Workflow
Before diving into technique-specific issues, it's crucial to have a systematic approach to troubleshooting. The following workflow outlines a logical progression from problem identification to resolution.
Caption: General troubleshooting workflow for real-time monitoring issues.
Section 2: Troubleshooting Guide by Technique
This section provides specific question-and-answer troubleshooting for common in-situ analytical techniques.
In-situ Spectroscopy (FTIR & Raman)
Question: My spectroscopic signal is noisy and the baseline is drifting. What are the likely causes and how can I fix it?
Answer: Noisy signals and baseline drift are common issues that can obscure kinetic data. The causes can be instrumental, chemical, or related to the probe interface.
-
Cause 1: Probe Fouling. This is the most frequent cause. Reactants, products, or byproducts can coat the probe window (e.g., ATR crystal for FTIR), attenuating the signal and causing a drifting baseline.[5][6] This is especially common in polymerization reactions or when solids are present.
-
Solution:
-
Prevention: Position the probe in a well-mixed region of the reactor to minimize localized concentration gradients and stagnant zones where material can accumulate. Ensure adequate stirring.
-
Cleaning: If fouling occurs, the probe must be cleaned. Refer to the Probe Cleaning Protocol below. Automated cleaning systems that spray the sensor with clean solvent or air at set intervals can prevent fouling in many applications.[6]
-
-
-
Cause 2: Bubbles or Solids. Gas evolution or the presence of a solid phase can cause light scattering, leading to sharp, non-reproducible spikes and a shifting baseline.[7] This is a significant challenge for monitoring heterogeneous reactions.[7][8]
-
Solution:
-
Probe Placement: Position the probe away from the headspace and areas of vigorous bubbling.
-
Data Filtering: Use data processing algorithms (e.g., moving averages, Savitzky-Golay filter) to smooth the data. Be cautious not to over-process and distort true kinetic features.
-
Alternative Techniques: For highly scattering systems, consider techniques less susceptible to this interference, such as Raman spectroscopy (if fluorescence isn't an issue) or reaction calorimetry.
-
-
-
Cause 3: Temperature Fluctuations. Changes in temperature can affect the refractive index of the reaction medium and the performance of the spectrometer's detector, causing baseline drift.
-
Cause 4: Inadequate Background Spectrum. An improper background spectrum is a common source of artifacts.
-
Solution: The background spectrum should be collected under conditions as close as possible to the reaction's starting point (same solvent, temperature, and stirring rate) before adding the limiting reagent.
-
Protocol: General Purpose In-situ Probe Cleaning
-
Safety First: Ensure the reaction is quenched and safe to handle. Wear appropriate PPE.
-
Initial Rinse: Carefully remove the probe from the reactor. Immediately rinse the probe tip with a solvent known to dissolve all components of the reaction mixture (e.g., the reaction solvent itself).
-
Gentle Wipe: Use a lint-free, solvent-dampened wipe to gently clean the probe window. Never use abrasive materials, which can scratch the ATR crystal (e.g., diamond, silicon) or lens.
-
Sonication (If Necessary): For stubborn residues, partially immerse the probe tip in a suitable solvent in a beaker and place it in a laboratory ultrasonic bath for a few minutes. Crucially, check with the probe manufacturer to ensure this is safe for your specific model.
-
Final Rinse & Dry: Perform a final rinse with a clean, volatile solvent (e.g., isopropanol, acetone) and allow the probe to air dry or gently dry with a stream of nitrogen.
-
Verification: Collect a new background spectrum in a clean solvent (e.g., air or starting solvent) and check for any residual peaks. The spectrum should be flat and free of contaminants.
In-situ Nuclear Magnetic Resonance (NMR)
Question: My real-time NMR spectra have poor resolution and distorted lineshapes. How can I improve the data quality?
Answer: Achieving high-quality NMR data under reaction conditions can be challenging due to magnetic field inhomogeneity and the dynamic nature of the experiment.[11][12]
-
Cause 1: Sample Inhomogeneity. The progress of the reaction itself—changes in viscosity, precipitation of solids, or gas formation—can degrade the magnetic field homogeneity within the sample tube, leading to broad, distorted peaks.[12]
-
Solution:
-
Flow-NMR Systems: For reactions that are not amenable to in-magnet mixing, a flow-NMR setup is ideal. A pump circulates the reaction mixture from the reactor to the NMR spectrometer, allowing for analysis of a homogeneous sample aliquot.[13] This also allows reactions to be run under more realistic conditions than those possible within the confined space of an NMR magnet.[11]
-
Shimming: If using a standard setup, frequent re-shimming may be necessary. However, for fast reactions, this is often impractical.[12]
-
Advanced Data Processing: New software approaches can analyze distorted spectra without perfect lineshapes, for example, by using methods based on Wasserstein distance to quantify components without traditional peak-picking.[12]
-
-
-
Cause 2: Use of Non-Deuterated Solvents. Many organic syntheses use standard protonated solvents, which prevents the use of a traditional deuterium lock to stabilize the magnetic field.
-
Solution:
-
Lockless Acquisition: Modern spectrometers have robust lockless acquisition capabilities. While the field may drift slightly over long experiments, it is often sufficient for reaction monitoring.
-
Reference Peak Alignment: Use a stable, non-reacting internal standard (e.g., tetramethylsilane, 1,4-dioxane) and apply a spectral alignment algorithm during data processing to correct for frequency drift.
-
-
-
Cause 3: High-Pressure or High-Temperature Reactions. Standard NMR tubes are not suitable for reactions requiring elevated pressure or temperature.
-
Solution: Use specialized high-pressure NMR tubes (e.g., sapphire tubes) or flow-NMR systems designed to handle these conditions. Recently, zero- to ultralow-field (ZULF) NMR has been shown to monitor reactions inside metal containers, as the metal does not have a screening effect at these low fields.[14]
-
Reaction Calorimetry (RC)
Question: The heat flow signal from my reaction calorimeter is unstable, or the injection peaks are too large and don't return to baseline. What's wrong?
Answer: Reaction calorimetry provides critical safety and kinetic data by measuring the heat evolved or absorbed during a reaction.[15][16] Signal quality issues often point to problems with the experimental setup or reactant concentrations.
-
Cause 1: Insufficient Equilibration Time. If the system does not return to the thermal baseline before the next reagent injection or process change, the data will be unreliable. This indicates that a thermal event is still occurring.
-
Solution: Increase the time between injections or programmed changes. For most common binding or reaction events, 5 minutes should be sufficient. If a long, sloping tail is observed after an injection, it may indicate a slow secondary process like aggregation or degradation.
-
-
Cause 2: Signal Out of Dynamic Range. Very large, sharp heat flow peaks that appear "cut-off" at the top indicate that the heat produced is too large for the instrument to measure accurately. This is a common issue with highly exothermic reactions.
-
Solution: Reduce the concentration of the reactants. This will lower the amount of heat released per injection or per unit time, bringing the signal back into the instrument's dynamic range. This is also a critical step for ensuring the safety of the experiment.[17]
-
-
Cause 3: Inadequate Stirring. Poor mixing can lead to localized "hot spots" and an inconsistent heat flow signal that does not represent the bulk reaction.
-
Solution: Ensure the stirrer speed is adequate for the viscosity and volume of the reaction mixture. The goal is to achieve a uniform temperature throughout the reactor.
-
-
Cause 4: Dirty Calorimeter Cells. Contamination or residue in the sample or reference cells can cause a shifted or unstable baseline.
-
Solution: Thoroughly clean the calorimeter cells according to the manufacturer's instructions. A persistent baseline shift may indicate that the reference cell needs cleaning or refilling.
-
| Problem | Potential Cause | Recommended Action |
| Unstable Baseline | Dirty cells, inadequate stirring, temperature fluctuations. | Clean cells, optimize stirring rate, ensure robust reactor temperature control. |
| Signal Out of Range | Reactant concentrations are too high for the reaction's exothermicity. | Decrease the concentration of one or both reactants. |
| Slow Return to Baseline | Insufficient equilibration time between injections or a slow secondary process. | Increase the time between injections; investigate potential sample aggregation or degradation. |
| Noisy Heat Flow Signal | Electrical noise, poor stirring, bubbles. | Check grounding, optimize stirring, ensure system is properly degassed if applicable. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is Process Analytical Technology (PAT) and how does it relate to real-time reaction monitoring?
A1: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.[1][4] Real-time reaction monitoring is the core enabling component of a PAT framework. Instead of waiting for offline quality control tests at the end of a batch, PAT uses in-situ probes (like FTIR, Raman, etc.) to understand the process as it happens.[2][3] This allows for:
-
Enhanced Process Understanding: Gaining deep insight into reaction kinetics, identifying intermediates, and understanding the impact of process parameters (like temperature or dosing rate) on the reaction outcome.[18]
-
Improved Control: Making real-time adjustments to the process to ensure it stays within the desired operating range, leading to more consistent product quality.[3]
-
Increased Safety: Monitoring for potentially hazardous conditions, such as the accumulation of unreacted starting material in a semi-batch process or a dangerous temperature rise in an exothermic reaction.[9][18]
-
Support for Quality by Design (QbD): PAT provides the data needed to establish a "design space"—the multidimensional combination of process parameters that has been demonstrated to provide assurance of quality.[2][19]
Caption: Relationship between PAT tools and goals in pharmaceutical development.
Q2: How do I choose the right real-time monitoring technique for my specific reaction?
A2: The choice of technique depends on several factors related to your chemistry and the information you need. There is no single "best" technique; often, orthogonal methods provide the most complete picture.
Caption: Decision tree for selecting a real-time monitoring technique.
Key Considerations:
-
Vibrational Spectroscopy (FTIR/Raman): Excellent for tracking changes in specific functional groups. FTIR is widely used and robust for many solution-phase reactions. Raman is advantageous for aqueous systems (water is a weak Raman scatterer), reactions in glass vessels, and can be less susceptible to certain types of sample turbidity, though it can suffer from fluorescence interference.[20][21][22]
-
NMR Spectroscopy: Unparalleled for providing detailed structural information, making it ideal for identifying intermediates, tracking isomers, and elucidating complex reaction mechanisms.[23] However, it is lower throughput and more sensitive to the reaction environment.[12]
-
Reaction Calorimetry: The primary tool for assessing reaction safety by directly measuring the heat of reaction.[15] It provides kinetic information based on the rate of heat evolution, which is a universal property of all chemical reactions.
-
Online Chromatography (HPLC/UPLC): Provides separation of components, offering excellent specificity and sensitivity. It is a powerful tool but is an extractive technique (requires sampling) and has a lower time resolution compared to in-situ spectroscopy.[2]
Q3: My reaction is highly exothermic. What are the key considerations for monitoring it safely?
A3: Monitoring highly exothermic reactions requires a primary focus on safety. The goal is to prevent a thermal runaway, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid and dangerous increase in temperature and pressure.[9][10]
-
Use Reaction Calorimetry: Before running the reaction at scale, perform reaction calorimetry tests to quantify the total heat of reaction and the maximum rate of heat release.[15][17] This data is essential for ensuring your reactor's cooling system can handle the heat load.
-
Employ Semi-Batch Operation: Instead of adding all reactants at once (batch mode), use a semi-batch approach where one reactant is added gradually. This allows you to control the reaction rate (and thus the rate of heat generation) via the addition rate.
-
Monitor for Accumulation: The most dangerous scenario in a semi-batch process is the accumulation of unreacted reagent. If the dosing rate is faster than the reaction rate, the unreacted material builds up. A small increase in temperature can then cause this accumulated material to react very quickly, leading to a runaway. Real-time monitoring (e.g., with FTIR or Raman) is crucial for tracking the concentration of the dosed reagent and ensuring it is being consumed as expected.
-
Implement Redundant Controls: Have independent systems for temperature monitoring and emergency quenching. Advanced control systems can use real-time data to automatically adjust cooling or stop reactant flow if the process deviates from safe limits.[9]
References
- Process Analytical Technology: Enhancing Pharma Development. (2024). Vertex AI Search.
- Real-Time Reaction Monitoring. Wissenschaftlich-technische Infrastruktur.
- Probing Protein-Induced Membrane Fouling With In-Situ Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy and Multivariate Curve Resolution-Alternating Least Squares. (2020). PubMed.
- Troubleshooting guide for Isothermal Titration Calorimetry. (2011). [Source Not Available].
- Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo.
- Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction. (2025). PMC.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025). Eureka by PatSnap.
- PAT in the Pharmaceutical Industry. AspenTech.
- Reaction Monitoring: Organic Chemistry II Study Guide. (2025). Fiveable.
- PAT is a critical enabler of QbD by providing real-time data on critical process parameters and quality attributes. (2025). PharmaSource.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Publishing.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. PMC.
- Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, manufacturing, and Quality Assurance. FDA.
- NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC.
- A practical approach to PAT implementation. (2026). Pharmaceutical Technology.
- DataOps for Streaming: How to Manage Your Real-Time Data. (2026). Estuary.
- Raman Spectroscopy Based On- Line, Real-Time Monitoring to Reduce Composition Uncertainties. Pacific Northwest National Laboratory.
- Probe Fouling - How To Prevent Fouling Sensors. (2016). Pi - Process Instruments.
- Real-time data streaming: 4 use cases, 5 components and 6 best practices. Instaclustr.
- New NMR method enables monitoring of chemical reactions in metal containers. (2020). Johannes Gutenberg University Mainz.
- Data Streams Monitoring. Datadog Docs.
- Overcoming Obstacles in Process Analytical Technology. (2026). Pharmaceutical Technology.
- Reaction Calorimetry. Prime Process Safety Center.
- Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development. (2014). ACS Publications.
- Reaction Calorimetry Process Safety Guide. Mettler Toledo.
- A Nuclear Magnetic Resonance (NMR) Platform for Real-Time Metabolic Monitoring of Bioprocesses. PMC.
- Machine Learning Analysis of Raman Spectra To Quantify the Organic Constituents in Complex Organic–Mineral Mixtures. (2023). Analytical Chemistry.
- Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal.
- Thermal and Kinetic Research on a Highly Exothermic Condensation Reaction by Powerful Calorimeters. (2022). ACS Publications.
- Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions. (2021). PubMed.
- Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions. (2021). Springer Nature Experiments.
- Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. (2025). ResearchGate.
Sources
- 1. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 2. mt.com [mt.com]
- 3. PAT in the Pharmaceutical Industry | AspenTech [aspentech.com]
- 4. fda.gov [fda.gov]
- 5. Probing protein-induced membrane fouling with in-situ attenuated total reflectance fourier transform infrared spectroscopy and multivariate curve resolution-alternating least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. processinstruments.net [processinstruments.net]
- 7. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. Real-Time Reaction Monitoring [kofo.mpg.de]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Nuclear Magnetic Resonance (NMR) Platform for Real-Time Metabolic Monitoring of Bioprocesses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New NMR method enables monitoring of chemical reactions in metal containers | COM / Communication and Media [press.uni-mainz.de]
- 15. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 16. mt.com [mt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pharmasource.global [pharmasource.global]
- 20. pnnl.gov [pnnl.gov]
- 21. researchgate.net [researchgate.net]
- 22. Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fiveable.me [fiveable.me]
Validating the Purity of Synthesized Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate: An Orthogonal Comparison Guide
Introduction
Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate (CAS: 1311265-17-4) is a highly versatile, halogenated intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Featuring both a rigid cyclopropane ring and a reactive bromophenoxy moiety, its purity directly impacts downstream coupling efficiencies (e.g., Suzuki-Miyaura cross-couplings) and the impurity profile of the final drug substance.
Validating the purity of this intermediate presents a classic analytical challenge. Synthetic routes often leave behind unreacted aliphatic precursors (such as cyclopropanecarboxylate derivatives) that lack a UV chromophore, alongside highly UV-active phenolic impurities. Relying on a single analytical technique can lead to catastrophic mass balance discrepancies. As a Senior Application Scientist, I advocate for a self-validating, orthogonal approach to purity assessment.
The Analytical Dilemma: Chromophore Dependence vs. Absolute Quantitation
In pharmaceutical development, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the traditional workhorse for purity assessment. However, HPLC-UV is a relative technique; it assumes all components have similar UV response factors or requires certified reference standards for every impurity to achieve accurate quantification, as noted by[2]. For our target compound, aliphatic impurities will be severely underestimated by UV detection.
Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method offering absolute quantitation. Because qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the molar concentration of those nuclei, it bypasses the need for identical reference standards[2]. The intrinsic linear response of NMR means no calibration curves are required, making it a powerful, self-validating tool for novel synthetic molecules[3]. Modern GMP-compliant NMR instrumentation with cryoprobe technology allows for increased sensitivity, making it highly competitive with traditional chromatography[4].
Methodological Comparison
To objectively evaluate the purity of ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate, we must compare the performance characteristics of HPLC-UV against ¹H qNMR. While both methods can be used interchangeably when properly validated[5], their underlying mechanisms dictate their specific utility.
| Analytical Parameter | HPLC-UV (Relative Purity) | ¹H qNMR (Absolute Purity) |
| Primary Principle | Chromatographic separation & UV absorbance | Nuclear spin resonance & molar signal integration |
| Reference Standard | Requires identical, certified standard of the analyte | Requires an unrelated, high-purity internal standard (IS) |
| Detection Bias | High (Blind to UV-inactive aliphatic impurities) | None (Detects all proton-containing compounds) |
| Accuracy | High (if response factors are known/calibrated) | Excellent (Absolute mass % determination) |
| Sample Preparation | Simple dilution in mobile phase | Precise gravimetric weighing of sample and IS |
| Throughput | Medium (15-30 min run time per sample) | High (5-10 min acquisition time per sample) |
Experimental Protocols: Self-Validating Workflows
A protocol is only as robust as its internal controls. The following methodologies are designed to be self-validating systems, ensuring data integrity at every step.
Protocol A: High-Resolution HPLC-UV Analysis
Causality Focus: We select a Phenyl-Hexyl stationary phase rather than a standard C18. The π−π interactions between the stationary phase and the bromophenoxy ring of the analyte provide orthogonal selectivity, effectively resolving it from structurally similar unreacted 4-bromophenol. 0.1% Trifluoroacetic acid (TFA) is used to suppress the ionization of residual phenolic impurities, ensuring sharp peak shapes.
Step-by-Step Methodology:
-
System Preparation: Equilibrate a Waters XBridge Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm) at 30°C.
-
Mobile Phase Setup: Prepare Mobile Phase A (0.1% TFA in H₂O) and Mobile Phase B (0.1% TFA in Acetonitrile). Set flow rate to 1.0 mL/min.
-
System Suitability Test (SST): Inject a resolution mixture containing the analyte and 4-bromophenol. Validation Check: Proceed only if the resolution ( Rs ) between the two peaks is > 2.0.
-
Sample Preparation: Dissolve 10 mg of the synthesized batch in 10 mL of Acetonitrile.
-
Gradient Execution: Run a linear gradient from 30% B to 90% B over 15 minutes.
-
Detection & Integration: Monitor at 220 nm and 254 nm. Integrate all peaks with a signal-to-noise ratio > 10 to calculate the relative area percentage.
Protocol B: ¹H qNMR Absolute Quantitation
Causality Focus: We utilize 1,4-Dinitrobenzene (1,4-DNB) as the internal standard. Its highly deshielded aromatic protons produce a sharp singlet at ~8.4 ppm, which perfectly avoids the analyte's aromatic signals (AA'BB' system, 6.8–7.4 ppm) and aliphatic cyclopropane signals (1.0–1.5 ppm).
Step-by-Step Methodology:
-
Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the analyte and ~5.0 mg of certified 1,4-DNB into a glass vial.
-
Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS) and vortex until complete dissolution. Transfer to a 5 mm NMR tube.
-
Parameter Optimization ( T1 Assessment): Run an inversion recovery experiment to determine the longitudinal relaxation time ( T1 ) of the slowest relaxing proton. Validation Check: Set the relaxation delay ( D1 ) to at least 5×T1 (typically 30 seconds) to ensure >99% magnetization recovery.
-
Acquisition: Acquire a 1D ¹H spectrum at 298 K using a 90° pulse angle and 16-32 scans.
-
Processing & Calculation: Apply manual phase and baseline correction. Integrate the 1,4-DNB singlet (8.4 ppm, 4H) and the analyte's bromophenoxy doublet (7.3 ppm, 2H). Calculate absolute purity using the standard qNMR mass balance equation.
Orthogonal Purity Validation Workflow
To ensure rigorous quality control, modern laboratories integrate both chromatographic and spectroscopic data. The decision tree below outlines the standard validation workflow.
Analytical workflow for orthogonal purity validation of pharmaceutical intermediates.
Data Presentation: Resolving Discrepancies
When both methods are applied to a single batch of synthesized ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate, discrepancies often arise. Understanding their fundamental differences is key to interpreting the data.
| Component | HPLC-UV (254 nm) Result | ¹H qNMR Result | Discrepancy Cause |
| Target Analyte | 99.2% (Area) | 96.5% (w/w) | Overestimated by HPLC due to invisible impurities. |
| 4-Bromophenol | 0.8% (Area) | 0.7% (w/w) | Strong UV chromophore; aligns well across methods. |
| Aliphatic Precursor | Not Detected | 2.5% (w/w) | Lacks conjugated π -system; invisible at 254 nm. |
| Residual Ethyl Acetate | Not Detected | 0.3% (w/w) | Volatile solvent; invisible to UV, detected by NMR. |
Interpretation: The HPLC-UV data suggests a high purity of 99.2%. However, qNMR reveals an absolute purity of 96.5%. This discrepancy is a textbook example of chromophore bias[2]. The batch contains ~2.5% of unreacted aliphatic starting material (e.g., ethyl 1-(hydroxymethyl)cyclopropanecarboxylate). Because this impurity lacks a conjugated π -system, it is virtually invisible to the UV detector at 254 nm. qNMR, being a molar-based technique, captures the true composition, demonstrating why orthogonal validation is non-negotiable in modern drug development[2].
References
-
RSSL. "qNMR: A powerful tool for purity determination." RSSL Case Studies. [Link]
-
Almac Group. "Nuclear Magnetic Resonance (NMR) has long been the workhorse ID test." Almac Voice. [Link]
-
National Institutes of Health. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance." PMC.[Link]
Sources
- 1. Products Page 3149. | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to access 1,1-disubstituted cyclopropanes
The 1,1-disubstituted cyclopropane motif is a cornerstone in modern medicinal chemistry. Its unique conformational rigidity, enhanced metabolic stability, and utility as a bioisostere for gem-dimethyl groups make it a highly sought-after structural element in drug development[1]. However, synthesizing these strained three-membered carbocycles—particularly those bearing quaternary stereocenters—requires precise control over chemoselectivity and stereoselectivity.
As a Senior Application Scientist, I have evaluated the most prominent synthetic methodologies used to construct these architectures. This guide provides an objective, data-driven comparison of four distinct synthetic routes, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols to ensure reproducibility in your laboratory.
Strategic Decision Matrix
Selecting the appropriate synthetic route depends fundamentally on the electronic nature of the starting alkene and the desired substitution pattern.
Decision matrix for selecting the optimal 1,1-disubstituted cyclopropane synthetic route.
Quantitative Performance Comparison
The following table summarizes the operational parameters and quantitative outcomes of the four primary synthetic routes evaluated in this guide.
| Synthetic Route | Optimal Substrate Electronics | Typical Yields | Stereocontrol | Scalability | Key Reagent Hazard |
| Modified Simmons-Smith | Electron-rich / Unactivated | 70–95% | Substrate-directed (dr >9:1) | High (Multi-gram) | Pyrophoric (Et₂Zn) |
| Corey-Chaykovsky | Electron-deficient | 60–85% | Moderate to High | Medium | Temp-sensitive |
| Rh-Catalyzed Diazo | Broad (Styrenes, Heterocycles) | 75–98% | Excellent (ee >90%) | Medium | Explosive (Diazo) |
| Photoredox RPAR | Broad (Modular) | 50–80% | Moderate | Low to Medium | Safe (Light-driven) |
Route 1: Modified Simmons-Smith Cyclopropanation (Furukawa)
Causality & Mechanistic Rationale The traditional Simmons-Smith reaction utilizes a zinc-copper couple, which often suffers from heterogeneous irreproducibility and sluggish initiation. The Furukawa modification replaces this with diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate a soluble, highly electrophilic zinc carbenoid (IZnCH₂I). Because the carbenoid is electrophilic, it reacts rapidly with electron-rich or unactivated 1,1-disubstituted alkenes via a concerted, stereospecific [2+1] cycloaddition. The homogeneity of the Furukawa reagent ensures consistent reaction kinetics and higher yields.
Self-Validating Experimental Protocol
-
Preparation: Flame-dry a Schlenk flask under argon. Add the 1,1-disubstituted alkene (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0 °C using an ice bath.
-
Carbenoid Generation: Add a 1.0 M solution of Et₂Zn in hexanes (2.5 equiv, 12.5 mL) dropwise over 10 minutes. Stir for 5 minutes.
-
Cyclopropanation: Add CH₂I₂ (5.0 equiv, 25.0 mmol) dropwise via syringe pump over 30 minutes. Causality note: Slow addition prevents the exothermic homocoupling of the carbenoid into ethylene.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench & Workup: Carefully quench with saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract with DCM (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation & Quality Control: Monitor the reaction via GC-MS. The formation of the active zinc carbenoid is visually validated by the transient appearance and subsequent dissolution of a white precipitate (ZnI₂) upon the addition of the alkene. To confirm successful conversion prior to workup, quench a 0.1 mL aliquot with NH₄Cl and analyze the organic layer via ¹H NMR; the appearance of characteristic high-field cyclopropane protons (0.5–1.0 ppm) validates the cycloaddition.
Route 2: Corey-Chaykovsky Reaction (Sulfonium Ylides)
Causality & Mechanistic Rationale Unlike electrophilic zinc carbenoids, sulfur ylides act as nucleophiles. The 2[2] utilizes reagents like methyldiphenylsulfonium tetrafluoroborate to generate an unstabilized ylide. The ylide undergoes a conjugate addition to an electron-deficient alkene (Michael acceptor) to form a zwitterionic intermediate. This is followed by an intramolecular Sₙ2 displacement of the neutral sulfide leaving group. This stepwise mechanism is highly effective for synthesizing 1,1-disubstituted cyclopropanes bearing electron-withdrawing groups (e.g., trifluoromethyl or cyano groups).
Self-Validating Experimental Protocol
-
Ylide Formation: In a dry flask under argon, suspend methyldiphenylsulfonium tetrafluoroborate (1.5 equiv, 1.5 mmol) in anhydrous THF (10 mL). Cool to 0 °C.
-
Deprotonation: Add NaHMDS (1.0 M in THF, 1.4 equiv) dropwise. Stir for 30 minutes at 0 °C.
-
Alkene Addition: Add the electron-deficient fluorinated alkene (1.0 equiv, 1.0 mmol) dissolved in THF (2 mL) dropwise.
-
Cyclization: Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with 2 M aqueous NaOH and 30% aqueous H₂O₂ (to oxidize residual sulfide byproducts), dry, and concentrate.
Self-Validation & Quality Control: The generation of the unstabilized sulfonium ylide is confirmed by the complete dissolution of the sulfonium salt into a homogenous, slightly yellow solution. Because unstabilized ylides are highly temperature-sensitive, failure to strictly maintain the reaction at 0 °C during initiation will result in ylide decomposition. This failure mode is easily detected by the absence of the desired product mass in LC-MS and the near-quantitative recovery of the unreacted alkene.
Route 3: Transition-Metal Catalyzed Diazo Decomposition
Causality & Mechanistic Rationale For the synthesis of highly functionalized, pharmaceutically relevant architectures (e.g., 1-aryl-2-heteroarylcyclopropanes), dirhodium tetracarboxylate complexes are utilized to decompose diazo compounds into metal-stabilized carbenes[3]. These electrophilic species react with alkenes to form cyclopropanes. The rigid paddlewheel structure of chiral dirhodium catalysts (such as Rh₂(R-p-Ph-TPCP)₄) provides a highly defined chiral pocket, allowing for exquisite enantio- and diastereocontrol.
Self-Validating Experimental Protocol
-
System Setup: In a flame-dried Schlenk tube, dissolve the vinyl heterocycle (1.0 equiv, 0.5 mmol) and Rh₂(R-p-Ph-TPCP)₄ (1.0 mol %) in anhydrous DCM (5 mL). Add 4 Å molecular sieves.
-
Diazo Addition: Dissolve the aryldiazoacetate (1.5 equiv, 0.75 mmol) in DCM (5 mL). Add this solution to the reaction mixture via a syringe pump over 4 hours at room temperature. Causality note: Maintaining a critically low steady-state concentration of the diazo compound prevents the catalyst from facilitating diazo dimerization.
-
Completion: Stir for an additional 1 hour post-addition.
-
Purification: Filter the mixture through a short pad of Celite to remove molecular sieves and catalyst. Concentrate the filtrate in vacuo.
Self-Validation & Quality Control: The reaction must be monitored for the undesired dimerization of the diazo compound (yielding maleates/fumarates). Perform TLC analysis during the syringe pump addition; if diazo dimerization outcompetes cyclopropanation, the addition rate must be decreased. Post-reaction, determine the diastereomeric ratio (dr) and enantiomeric excess (ee) via crude ¹H NMR integration and chiral HPLC before any silica gel purification to avoid fractionation bias.
Route 4: Photoredox Radical/Polar Annulation Reactions (RPARs)
Causality & Mechanistic Rationale Traditional methods often rely on hazardous diazo compounds or highly reactive carbenoids.1[1] bypass these hazards by utilizing visible-light photoredox catalysis. A photocatalyst generates a carbon-centered radical via single-electron transfer (SET). This radical adds to a homoallylic electrophile (e.g., a tosylate), followed by a second SET reduction to form a carbanion, which subsequently undergoes an intramolecular Sₙ2 cyclization. This modular approach allows for the rapid assembly of diverse 1,1-disubstituted cyclopropanes without the need to prepare specific alkene or carbene precursors.
Mechanistic pathway of Radical/Polar Annulation Reactions (RPAR) via photoredox catalysis.
Self-Validating Experimental Protocol
-
Preparation: In a 20 mL vial equipped with a Teflon septum, combine the radical precursor (e.g., an alkyl silicate, 1.5 equiv), the homoallylic tosylate (1.0 equiv, 0.5 mmol), and Ru(bpy)₃(PF₆)₂ (2.0 mol %).
-
Degassing: Dissolve the mixture in DMF (5 mL). Degas the solution via three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the excited state photocatalyst or intercept the radical intermediates.
-
Irradiation: Irradiate the vial with a 450 nm blue LED lamp at room temperature for 16 hours. Ensure vigorous stirring to maintain uniform light penetration.
-
Workup: Dilute with water (10 mL) and extract with diethyl ether (3 × 10 mL). Wash with brine, dry over MgSO₄, and concentrate.
Self-Validation & Quality Control: This system is entirely dependent on continuous visible light irradiation. A control reaction kept in the dark must show 0% conversion, validating the photocatalytic dependency. Analyze the crude mixture by LC-MS; if the intermediate radical alkylation adduct is detected but the cyclopropane is absent, it indicates that the intermediate has failed to undergo the second SET reduction. This diagnostic failure requires optimizing the redox potential of the photocatalyst.
Conclusion
The synthesis of 1,1-disubstituted cyclopropanes is no longer limited to the classical Simmons-Smith reaction. For electron-deficient systems, the Corey-Chaykovsky reaction provides a robust alternative. When absolute stereocontrol is required for complex pharmaceutical intermediates, Rh-catalyzed diazo decomposition remains the gold standard. Finally, for researchers prioritizing safety, modularity, and late-stage functionalization, the emerging photoredox RPAR methodology offers an unparalleled, diazo-free solution.
References
- Matsui, J. K., et al. "Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes." PMC, National Institutes of Health.
- "Synthesis of Small Fluorinated Carbocycles." Thieme Connect.
- "Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates." PMC, National Institutes of Health.
- "Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents." ACS Publications.
Sources
- 1. Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity comparison between fluorinated and brominated phenoxy derivatives in cancer cell lines
As drug discovery shifts toward highly targeted therapies, the strategic incorporation of halogens into aromatic scaffolds has become a cornerstone of late-stage lead optimization. For researchers developing novel anticancer agents, the phenoxy moiety serves as a highly versatile pharmacophore. However, deciding whether to functionalize this scaffold with fluorine (-F) or bromine (-Br) drastically alters the molecule's physicochemical properties, target affinity, and ultimate bioactivity.
This guide provides an objective, data-driven comparison of fluorinated and brominated phenoxy derivatives in cancer cell lines, detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental workflows required to evaluate them.
Mechanistic Rationale: The Causality of Halogen Selection
The choice between fluorine and bromine is not merely a matter of lipophilicity; it dictates the fundamental way a drug interacts with the tumor microenvironment and target kinase pockets.
-
Fluorine (-F): The Metabolic Shield Fluorine is the most electronegative element, yet it is sterically small (van der Waals radius ~1.47 Å), allowing it to act as a bioisostere for hydrogen or hydroxyl groups[1]. The extreme strength of the C-F bond resists cytochrome P450-mediated oxidation, drastically improving the metabolic stability and oral bioavailability of the phenoxy scaffold[1]. Furthermore, adding fluorine to an aromatic ring modulates the pKa of adjacent amines, optimizing cellular permeability.
-
Bromine (-Br): The Halogen Bond Donor Bromine is significantly larger (radius ~1.85 Å) and highly polarizable. While it increases lipophilicity, its most critical contribution to drug design is halogen bonding [2]. Bromine features an electron-deficient region known as a "sigma-hole." This allows the Br atom to act as a Lewis acid, forming highly directional, non-covalent bonds with Lewis bases (such as the oxygen atoms of backbone carbonyls in a kinase hinge region), often leading to superior binding affinity compared to lighter halogens[3].
Caption: Mechanistic divergence of fluorinated vs. brominated phenoxy derivatives in cancer signaling.
Comparative Bioactivity in Cancer Cell Lines
Experimental data across various oncological targets reveals that the superiority of F vs. Br is highly context-dependent.
A. Aurora Kinase B (AURKB) Inhibition
In the development of 4-phenoxy-quinoline derivatives targeting AURKB (a critical mitotic kinase), heavier halogens significantly outperform fluorine. A recent structure-activity relationship (SAR) study demonstrated that the bromine-substituted derivative (LXY18 ) acted as a potent, orally bioavailable disruptor of cell division at sub-nanomolar concentrations[3]. Substitution with bromine increased the potency 3- to 4-fold relative to the fluorine-substituted analog (LXY19 ), reducing the minimum effective concentration (MEC) required to induce polyploidy and mitotic arrest[2].
B. Receptor Tyrosine Kinases (EGFR / c-Met)
Conversely, when targeting RTKs via imidazo-pyridine or triazole-linked phenoxy conjugates, fluorine often yields optimal results. The substitution of a phenoxy ring with a fluorine atom has been shown to be highly advantageous for the suppression of c-Met and EGFR kinases compared to unsubstituted or bulkier counterparts[4]. However, positional isomerism plays a massive role: placing a bromine atom specifically at the para position of a terminal phenyl ring can drastically improve EGFR inhibitory efficacy compared to meta placement, highlighting how steric bulk must be perfectly aligned with the target pocket[4].
C. Tubulin Polymerization (Chromene-Chalcone Hybrids)
For agents designed to destabilize microtubules, lipophilicity and membrane permeation are critical. In evaluations of chromene-chalcone phenoxy hybrids against human cancer cell lines, brominated compounds presented superior cytotoxic activity compared to both chlorinated and fluorinated derivatives, inducing robust G2/M phase cell cycle arrest[5].
Quantitative Performance Summary
| Compound Scaffold | Primary Target | Halogen Substitution | Efficacy (IC50 / MEC) | Tested Cell Line(s) |
| 4-Phenoxy-quinoline (LXY19) | AURKB | Fluorine (-F) | ~1.5 nM (MEC) | RPE-MYC, HeLa |
| 4-Phenoxy-quinoline (LXY18) | AURKB | Bromine (-Br) | < 0.5 nM (MEC) | RPE-MYC, HeLa |
| Imidazo-pyridine Derivative | EGFR | Fluorine (-F) | 0.38 µM (IC50) | A549, MCF-7 |
| Chromene-Chalcone Hybrid | Tubulin | Bromine (-Br) | Superior to -F/-Cl | NCI60 Panel |
(Data synthesized from[2],[4], and[5])
Self-Validating Experimental Protocols
To objectively compare these derivatives in your own laboratory, you must utilize self-validating assay systems. The following protocols include internal causality checks to ensure that observed bioactivity is a true pharmacological effect, not an artifact of compound insolubility or assay interference.
Caption: Standardized multi-assay workflow for evaluating halogenated phenoxy derivative bioactivity.
Protocol A: MTT Cell Viability Assay (IC50 Determination)
Causality Principle: The MTT assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. Formazan formation is directly proportional to the number of metabolically active (viable) cells.
-
Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the F- and Br-phenoxy derivatives (e.g., 0.1 nM to 10 µM).
-
Self-Validation Checkpoint 1: Maintain a uniform DMSO concentration across all wells (strictly ≤0.1% ). Include a Vehicle Control (0.1% DMSO only) to establish the 100% viability baseline, and a Positive Control (e.g., 1 µM Paclitaxel or Erlotinib) to validate assay sensitivity.
-
-
Incubation: Treat cells for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Self-Validation Checkpoint 2: The assay is only valid if the Positive Control induces >80% cell death and the Vehicle Control shows <5% variance between technical replicates. Calculate IC50 using non-linear regression analysis.
-
Protocol B: Flow Cytometry for Cell Cycle Arrest & Polyploidy
Causality Principle: Halogenated phenoxy derivatives targeting AURKB or tubulin will disrupt mitosis, leading to G2/M arrest or polyploidy (>4N DNA content). Propidium Iodide (PI) intercalates into DNA stoichiometrically, allowing precise quantification of DNA content per cell.
-
Harvesting: Collect both adherent and floating cells (floating cells often represent the apoptotic or mitotically arrested fraction) after 48 hours of compound treatment.
-
Fixation: Wash cells with cold PBS, then fix by adding them dropwise to ice-cold 70% ethanol. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
-
Self-Validation Checkpoint 3: The inclusion of RNase A is mandatory. Without it, PI will stain double-stranded RNA, creating false-positive shifts in the fluorescence histograms and masking true G2/M arrest.
-
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze via flow cytometry (excitation 488 nm, emission 610 nm), collecting a minimum of 10,000 events per sample.
References
-
Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment National Institutes of Health (NIH) / ACS Pharmacology & Translational Science[Link]
-
Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment ACS Publications[Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases MDPI Pharmaceuticals[Link]
-
Flavones and Related Compounds: Synthesis and Biological Activity National Institutes of Health (NIH) / Molecules[Link]
-
Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules MDPI Molecules[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation of in-vitro assays for determining the genotoxicity of brominated intermediates
Comprehensive Validation Guide: In-Vitro Genotoxicity Assays for Brominated Intermediates
As a Senior Application Scientist, navigating the safety assessment of brominated intermediates—ranging from pharmaceutical precursors to ubiquitous environmental contaminants like polybrominated diphenyl ethers (PBDEs) and brominated disinfection byproducts (DBPs)—requires a rigorous, mechanism-driven approach. Brominated compounds are inherently highly reactive. Experimental data consistently demonstrates that 1[1].
To accurately predict in vivo carcinogenicity, drug development professionals and toxicologists must deploy a strategic battery of in-vitro assays. This guide objectively compares the performance of standard and next-generation in-vitro genotoxicity assays, providing the mechanistic grounding and self-validating protocols necessary for robust safety profiling.
Mechanistic Grounding: How Brominated Intermediates Induce DNA Damage
The genotoxic profile of brominated intermediates is largely driven by their oxidative metabolism and direct electrophilic reactivity. For example,2[2]. This oxidative stress leads to base damage and subsequent DNA double-strand breaks (DSBs). Cells deficient in base excision repair (Polβ-/-) or translesion DNA synthesis (REV3-/-) exhibit hypersensitivity to these brominated compounds[2].
Because conventional assays only detect specific endpoints—3[3]—relying on a single assay will inevitably yield false negatives.
Mechanistic pathways of brominated intermediate genotoxicity and corresponding in-vitro assay targets.
Comparative Analysis of In-Vitro Assays
While a4[4], it frequently generates misleading false positives due to physiological irritation at high concentrations. Modern toxicogenomic platforms (like ToxTracker) are increasingly utilized to differentiate true DNA reactivity from secondary oxidative stress.
Table 1: Performance Comparison of Genotoxicity Assays for Brominated Compounds
| Assay Platform | Primary Target Lesion | Sensitivity to Brominated Organics | False Positive Rate | Throughput | Best Used For |
| Ames Test (Bacterial) | Point / Frameshift Mutations | Moderate (Requires S9 bioactivation) | Low | High | Initial regulatory screening; identifying direct mutagens. |
| Alkaline Comet Assay | Single/Double Strand Breaks | High (Excellent for ROS-mediated damage) | Moderate | Medium | Quantifying primary DNA lesions and alkali-labile sites. |
| In-Vitro Micronucleus | Chromosomal Aberrations | High | High (Susceptible to cytotoxicity artifacts) | Medium | Detecting clastogenic and aneugenic events. |
| ToxTracker (Mammalian) | Mechanistic (DNA damage vs. ROS) | High | Very Low | High | Resolving false positives; identifying exact MoA (e.g., oxidative stress). |
Quantitative Data: Brominated vs. Chlorinated Analogs
Experimental data highlights the critical need for rigorous testing of brominated intermediates, as they consistently outperform their chlorinated counterparts in genotoxic potency.
Table 2: Comparative Genotoxicity Profiles of Halogenated Intermediates
| Compound Class | Specific Chemical | Ames Test (TA100) | Comet Assay (% Tail DNA) | Micronucleus Assay | Primary Mechanism |
| Brominated DBP | Bromal Hydrate (BH) | Positive | Significant Increase | Negative | Point mutations & strand breaks[1] |
| Chlorinated DBP | Chloral Hydrate (CH) | Negative | No Significant Increase | Negative | Weak/Non-genotoxic[1] |
| Brominated Flame Retardant | BDE-47 (Tetra-BDE) | N/A | Positive | Positive (DSBs) | ROS-mediated double-strand breaks[2] |
| Halogenated Acetic Acid | Tribromoacetic Acid | Positive | Positive (SOS Chromotest) | N/A | Primary DNA damage[5] |
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must operate as a self-validating system. The following methodologies detail the critical steps and the causality behind the experimental choices required to accurately assess brominated intermediates.
Protocol A: High-Throughput Ames Fluctuation Test (OECD 471 Compliant)
Brominated intermediates often act as pro-mutagens, requiring hepatic metabolism to become reactive electrophiles.
-
Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.
-
Metabolic Activation (The Causality): Prepare a 10% rat liver S9 mix. Why? Brominated compounds frequently require Cytochrome P450-mediated oxidation to form the reactive epoxides that intercalate with bacterial DNA. Without S9, false negatives are highly probable.
-
Exposure & Internal Validation: In a 384-well microplate, combine the bacterial suspension, S9 mix, and the brominated test article.
-
Self-Validation Check: Include a solvent control (DMSO) to establish the baseline spontaneous mutation rate. Include 2-Aminoanthracene as a positive control; if the S9 mix is active, 2-Aminoanthracene will induce massive reversion. If this well fails to signal, the entire plate is invalid.
-
-
Incubation & Readout: Incubate for 48 hours in a medium containing bromocresol purple. Why? Revertant bacteria that have mutated back to histidine prototrophy will grow and metabolize the media, dropping the pH. This causes a distinct color shift from purple to yellow, providing an objective, binary readout of mutagenicity.
Protocol B: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
Because brominated compounds heavily induce ROS-mediated base damage, the alkaline version of the Comet assay is strictly required to expose alkali-labile sites.
-
Cell Treatment & Cytotoxicity Check: Expose CHO or HepG2 cells to the brominated intermediate for 24 hours. Concurrently measure cell viability (e.g., Trypan Blue). Why? High cytotoxicity causes DNA fragmentation via apoptosis, resulting in "hedgehog" comets that masquerade as direct genotoxicity (false positives). Viability must remain >70%.
-
Agarose Embedding: Suspend treated cells in 0.5% low-melting-point agarose and layer onto glass slides. Why? The agarose matrix immobilizes the cells, preventing the mechanical shearing of DNA during pipetting and washing steps.
-
Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 1% Triton X-100) for 1 hour. Why? High salts and detergents strip away the cell membrane, cytoplasm, and nucleosomal histones, leaving behind a supercoiled DNA nucleoid.
-
Alkaline Unwinding (The Causality): Incubate slides in an alkaline electrophoresis buffer (pH > 13) for 20 minutes before applying current. Why? A pH above 13 disrupts hydrogen bonding, unwinding the DNA helix. Crucially, this high pH converts ROS-induced base lesions (alkali-labile sites) into single-strand breaks, ensuring the assay captures the primary mechanism of brominated toxicity.
-
Electrophoresis & Quantification: Run at 1 V/cm for 30 minutes. Stain with SYBR Gold. Broken DNA fragments migrate toward the anode, forming a "comet tail." The percentage of DNA in the tail (% Tail DNA) provides a direct, quantitative metric of genotoxicity.
Strategic Recommendations
When profiling novel brominated intermediates, a tiered approach is non-negotiable. Begin with the Ames test (incorporating S9 activation) to rule out potent point mutagens. Follow immediately with the Alkaline Comet Assay to capture ROS-mediated strand breaks, which are the hallmark of brominated toxicity. If the standard battery yields equivocal or positive results, escalate to a toxicogenomics platform like ToxTracker to definitively separate direct DNA reactivity from secondary oxidative stress artifacts.
References
-
A Quantitative Toxicogenomics Assay for High-throughput and Mechanistic Genotoxicity Assessment and Screening of Environmental Pollutants. ACS Publications. 3
-
Assessing the genotoxicity of two commonly occurring byproducts of water disinfection: Chloral hydrate and bromal hydrate. ResearchGate. 1
-
Genotoxicity of Several Polybrominated Diphenyl Ethers (PBDEs) and Hydroxylated PBDEs, and Their Mechanisms of Toxicity. ACS Publications. 2
-
Comparative genotoxicity of halogenated acetic acids found in drinking water. PubMed. 5
-
A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. ResearchGate. 4
Sources
A Comprehensive Guide to the Proper Disposal of Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate, a compound frequently utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. Our approach is grounded in established safety protocols and regulatory frameworks, providing a self-validating system for waste management.
Hazard Assessment and Waste Classification
Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate must be treated as hazardous waste . This classification is derived from its chemical structure, which includes a halogenated (brominated) aromatic ring and an ester functional group.
-
Halogenated Organic Compound: The presence of bromine classifies this substance as a halogenated organic compound. Such compounds are often persistent in the environment and can exhibit toxicity. Therefore, they must be segregated from non-halogenated solvent waste streams to ensure proper treatment and disposal, which typically involves high-temperature incineration.[1][2][3]
-
Regulatory Framework: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict "cradle-to-grave" management for hazardous materials.[7][8] Classifying this compound as hazardous waste ensures compliance with these federal regulations.
| Structural Feature | Associated Hazard Class | Disposal Implication |
| Bromophenoxy Group | Halogenated Organic | Must be segregated into the "Halogenated Waste" stream. |
| Ester Linkage | Organic Compound | Requires disposal as chemical waste, not drain disposal. |
| Cyclopropane Ring | Strained Ring System | Handle with care; reactivity profile may be complex. |
Mandatory Personal Protective Equipment (PPE)
Before handling the waste, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from potential splashes.
-
Gloves: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the waste.
-
Laboratory Coat: A flame-resistant lab coat provides body protection against spills.
-
Closed-Toed Shoes: These are required at all times in a laboratory setting.
The rationale for this level of PPE is to create a barrier against accidental contact, inhalation, or ingestion, which are the primary routes of chemical exposure in a laboratory setting.[9]
Step-by-Step Disposal Protocol
The following protocol outlines a safe and compliant workflow for the collection and disposal of ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate waste. This process should be conducted at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]
Step 1: Waste Segregation Immediately segregate waste containing ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate into a container designated exclusively for Halogenated Organic Liquid Waste .
-
Causality: Never mix halogenated waste with non-halogenated waste.[1][11] The disposal methods for these two streams are different and mixing them can create dangerous reactions or complicate the disposal process, leading to increased costs and regulatory non-compliance. Also, keep acids and bases separate from this organic waste stream to prevent exothermic or gas-producing reactions.[12]
Step 2: Container Selection Use a chemically compatible container for waste collection.
-
Material: A glass bottle or a high-density polyethylene (HDPE) container is recommended. The original chemical container is often the best choice.[13]
-
Condition: The container must be in good condition, free of leaks, and have a secure, tight-fitting screw cap.[11]
-
Headspace: Do not fill the container to more than 75-80% capacity.[2] This headspace allows for vapor expansion, preventing pressure buildup that could lead to a container breach.
Step 3: Labeling Properly label the waste container before adding any waste.
-
Content: The label must clearly state "Hazardous Waste ".
-
Composition: List all chemical constituents by their full name, including ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate and any solvents.
-
Hazards: Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Accumulation Dates: Note the date when the first drop of waste was added to the container. Containers must be removed from the laboratory within 12 months of this start date.[14]
-
Contact Information: Include the name of the principal investigator or responsible personnel.
Step 4: Waste Accumulation and Storage Add waste to the container in a well-ventilated area, such as a chemical fume hood.
-
Closure: Keep the waste container closed at all times except when actively adding waste.[10][14] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere and prevents spills.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), which should be under the control of laboratory personnel.[10] The SAA must have secondary containment (such as a tray or bin) to capture any potential leaks.[1][11]
Step 5: Requesting Disposal Once the container is full (or the 12-month accumulation limit is approaching), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][15][16] Do not dispose of this chemical down the drain or in the regular trash.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for proper disposal.
Sources
- 1. nswai.org [nswai.org]
- 2. nipissingu.ca [nipissingu.ca]
- 3. uvic.ca [uvic.ca]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 6. accelachem.com [accelachem.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. (4-Bromophenoxy)acetic acid(1878-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. vumc.org [vumc.org]
- 14. safety.duke.edu [safety.duke.edu]
- 15. otago.ac.nz [otago.ac.nz]
- 16. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
